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2,5-Dimethoxyisonicotinic acid Documentation Hub

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  • Product: 2,5-Dimethoxyisonicotinic acid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxyisonicotinic Acid

A Note to the Researcher: Initial inquiries for the physicochemical properties of 2,5-Dimethoxyisonicotinic acid did not yield specific experimental data within publicly accessible chemical databases and scientific liter...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for the physicochemical properties of 2,5-Dimethoxyisonicotinic acid did not yield specific experimental data within publicly accessible chemical databases and scientific literature. However, substantial information is available for the isomeric compound, 2,6-Dimethoxyisonicotinic acid (CAS RN: 6274-82-4) . This guide provides a comprehensive overview of the latter, a compound of significant interest in pharmaceutical and agrochemical research. It is plausible that the intended compound of interest is the 2,6-isomer due to its prevalence in research and commercial availability.

Introduction: A Versatile Heterocyclic Building Block

2,6-Dimethoxyisonicotinic acid, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a heterocyclic compound derived from isonicotinic acid.[1] Its structure, featuring a pyridine ring substituted with two methoxy groups and a carboxylic acid group, makes it a valuable intermediate in the synthesis of more complex molecules.[1] This compound serves as a critical building block in the development of novel pharmaceuticals, with potential applications as an anti-tumor and anti-inflammatory agent, and in the agrochemical industry for creating effective and environmentally conscious pesticides.[1] Its utility in medicinal chemistry stems from its unique structural features that allow for functionalization and modification, paving the way for the design of new bioactive compounds.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,6-Dimethoxyisonicotinic acid is fundamental for its application in synthesis, formulation, and biological studies. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Registry Number 6274-82-4[1][2][3][4]
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
IUPAC Name 2,6-dimethoxypyridine-4-carboxylic acid[1]
Synonyms 2,6-Dimethoxy-4-pyridinecarboxylic acid, 2,6-Dimethoxyisonicotinic acid
Boiling Point 390.6°C at 760 mmHg[1]
Density 1.279 g/cm³[1]
Flash Point 190°C[1]
Refractive Index 1.535[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectroscopic and Computational Data

Further characterization of 2,6-Dimethoxyisonicotinic acid is achieved through various spectroscopic and computational methods.

ParameterValue/DescriptionSource(s)
Canonical SMILES COC1=CC(=CC(=N1)OC)C(=O)O[3]
InChI InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11)[3]
Topological Polar Surface Area 68.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 3[3]
XLogP3-AA (Predicted) Not available
Complexity 173[3]

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standard experimental methodologies for determining the key physicochemical properties of a solid organic acid like 2,6-Dimethoxyisonicotinic acid.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a substance transitions from a solid to a liquid phase. A sharp melting point range typically indicates a high degree of purity.

Experimental Workflow:

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus D Heat Slowly C->D E Record Range D->E F Compare to Literature E->F

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the crystalline 2,6-Dimethoxyisonicotinic acid is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development for formulation and bioavailability, and in synthesis for reaction and purification.

Experimental Workflow:

Solubility_Workflow A Select Solvents B Add Excess Solute A->B C Equilibrate (Stir/Shake) B->C D Separate Solid & Liquid C->D E Quantify Solute in Supernatant D->E F Calculate Solubility E->F

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, N,N-Dimethylformamide) are chosen.

  • Equilibration: An excess amount of 2,6-Dimethoxyisonicotinic acid is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solutions are filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution. For a pharmaceutical compound, pKa influences its solubility, absorption, distribution, and excretion.

Experimental Workflow:

pKa_Workflow A Prepare Solution B Titrate with Base A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Calculate pKa E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Step-by-Step Protocol (Potentiometric Titration):

  • Solution Preparation: A precise weight of 2,6-Dimethoxyisonicotinic acid is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

LogP Determination

Principle: The partition coefficient (LogP) is a measure of the lipophilicity of a compound. It is defined as the logarithm of the ratio of the concentrations of the unionized compound in the two phases of a mixture of two immiscible liquids (typically octan-1-ol and water) at equilibrium.

Experimental Workflow:

LogP_Workflow A Prepare Octanol/Water Phases B Dissolve Compound A->B C Equilibrate (Shake) B->C D Separate Phases C->D E Quantify Compound in Each Phase D->E F Calculate LogP E->F

Caption: Workflow for LogP Determination (Shake-Flask Method).

Step-by-Step Protocol (Shake-Flask Method):

  • Phase Preparation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of 2,6-Dimethoxyisonicotinic acid is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for the compound to partition between the two immiscible layers until equilibrium is reached.

  • Phase Separation: The octan-1-ol and aqueous layers are carefully separated.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Synthesis and Reactivity

2,6-Dimethoxyisonicotinic acid can be synthesized from precursors such as 2,6-dichloropyridine-4-carboxylic acid by reaction with a methoxide source. The carboxylic acid and methoxy groups are the primary sites of reactivity, allowing for a variety of chemical transformations to build more complex molecular architectures.

Applications in Research and Development

As a versatile intermediate, 2,6-Dimethoxyisonicotinic acid is utilized in several key areas:

  • Pharmaceutical Industry: It is a key component in the synthesis of novel drug candidates, particularly those with potential anti-cancer and anti-inflammatory properties.[1]

  • Agrochemical Industry: It serves as a building block for the development of new pesticides and herbicides.[1]

  • Medicinal Chemistry Research: Its structure provides a scaffold for the design and synthesis of new bioactive molecules with tailored therapeutic effects.[1]

  • Drug Development: The compound is used to create new chemical entities with enhanced pharmacological profiles.[1]

Safety and Handling

While comprehensive hazard data is not available, standard laboratory safety precautions should be observed when handling 2,6-Dimethoxyisonicotinic acid. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

2,6-Dimethoxyisonicotinic acid is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive starting material for the creation of novel and functional molecules. Further research into its biological activities and applications is likely to continue to expand its importance in applied chemical sciences.

References

  • LookChem. Cas 6274-82-4, 2,6-Dimethoxyisonicotinic acid. [Link]

  • PubChem. 2,5-Dimethoxypyridine-4-boronic acid. [Link]

  • In Silico Methods. Chemical databases/resources. [Link]

  • Data.gov. Substance 865551: MLS000081606 - Dataset - Catalog. [Link]

  • Database Commons. PubChem. [Link]

  • PubChem. 2,5-Dimethylpyridine-4-carboxylic acid. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

Sources

Exploratory

Technical Guide: Stability & Degradation of 2,5-Dimethoxyisonicotinic Acid

This guide details the stability profile, degradation mechanisms, and stress-testing protocols for 2,5-Dimethoxyisonicotinic acid . It is designed for researchers requiring a mechanistic understanding of this compound's...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and stress-testing protocols for 2,5-Dimethoxyisonicotinic acid . It is designed for researchers requiring a mechanistic understanding of this compound's behavior during synthesis, storage, and formulation.

Executive Summary & Chemical Identity

2,5-Dimethoxyisonicotinic acid is a substituted pyridine derivative used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors, anti-infectives). Its stability is governed by the interplay between the electron-rich pyridine ring, the labile 2-methoxy substituent, and the carboxyl group at the 4-position.

  • Chemical Structure: Pyridine ring substituted with a carboxylic acid at C4 and methoxy groups at C2 and C5.

  • Critical Stability Risk: The 2-methoxy group is thermodynamically unstable relative to its N-methyl-2-pyridone tautomer, posing a significant risk of rearrangement under thermal stress.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicRelevance to Stability
pKa (Acid) ~3.5 – 4.0 (Carboxyl)Ionization state affects decarboxylation rate.
pKa (Base) ~2.0 – 3.0 (Pyridine N)Low basicity due to inductive effect of 2-OMe; protonation facilitates hydrolysis.
Solubility Low in water (neutral); High in alkaline buffers.Precipitation risks in acidic media.
UV Reactivity High absorption (Pyridine core).Susceptible to photolytic degradation.

Core Degradation Pathways

The degradation of 2,5-dimethoxyisonicotinic acid follows four distinct mechanistic pathways. Understanding these is essential for interpreting HPLC impurity profiles.

Pathway A: Thermal Rearrangement (The "Lactam" Shift)

This is the most overlooked yet critical pathway for 2-alkoxypyridines. Under thermal stress (>100°C) or in the presence of alkylating agents, the 2-methoxy group undergoes an O


 N alkyl migration.
  • Mechanism: A concerted intermolecular (or pseudointramolecular) methyl transfer. The driving force is the formation of the thermodynamically more stable amide (lactam) resonance structure.

  • Product: 1-Methyl-5-methoxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid .

  • Detection: This isomer often co-elutes with the parent in reverse-phase HPLC unless specific polar-embedded columns are used.

Pathway B: Thermal Decarboxylation

Pyridine carboxylic acids are prone to losing


.
  • Mechanism: The electron-withdrawing nature of the pyridine nitrogen (especially if protonated) destabilizes the carboxyl group. However, the electron-donating methoxy groups at C2 and C5 provide some stabilization compared to unsubstituted isonicotinic acid.

  • Trigger: High temperature (>150°C) or reflux in high-boiling solvents.

  • Product: 2,5-Dimethoxypyridine .

Pathway C: Acid-Catalyzed Demethylation (Hydrolysis)
  • Mechanism: Protonation of the ether oxygen followed by nucleophilic attack (by water or halide ions) leads to cleavage of the methyl group.

  • Selectivity: The 2-methoxy group is more labile than the 5-methoxy group due to the activation by the adjacent ring nitrogen (ortho-effect), which can stabilize the transition state for nucleophilic attack.

  • Product: 2-Hydroxy-5-methoxyisonicotinic acid (tautomerizes to the 2-pyridone form).

Pathway D: N-Oxidation[1]
  • Trigger: Presence of peroxides, peracids (e.g., mCPBA impurities), or aggressive oxidative stress.

  • Product: 2,5-Dimethoxyisonicotinic acid N-oxide .

Visualizing the Degradation Network

The following diagram illustrates the connectivity of these pathways, providing a roadmap for impurity identification.

DegradationPathways Parent 2,5-Dimethoxyisonicotinic Acid Lactam Lactam Rearrangement Product (1-Methyl-5-methoxy-2-oxo- 1,2-dihydropyridine-4-COOH) Parent->Lactam Thermal Stress (>100°C) O->N Methyl Shift Decarb Decarboxylated Product (2,5-Dimethoxypyridine) Parent->Decarb High Temp / Reflux (-CO2) Demethyl Demethylated Product (2-Hydroxy-5-methoxy- isonicotinic acid) Parent->Demethyl Acid Hydrolysis (HCl/HBr) Ether Cleavage NOxide N-Oxide (N-Oxide derivative) Parent->NOxide Oxidation (H2O2/Peroxides)

Caption: Primary degradation map showing the critical O->N rearrangement (red path) alongside standard decarboxylation and hydrolysis routes.

Forced Degradation Protocol (Stress Testing)

To validate analytical methods and confirm stability limits, perform the following stress tests. All samples should be analyzed via HPLC-PDA (254 nm) and LC-MS.

Step-by-Step Methodology
1. Acid Stress (Hydrolysis/Demethylation)
  • Preparation: Dissolve 10 mg of compound in 5 mL of 0.1 M HCl (use co-solvent like ACN if insoluble).

  • Condition: Reflux at 60°C for 4–8 hours.

  • Target: 5–20% degradation.

  • Expected Impurities: 2-Hydroxy derivative (Demethylation).

  • Note: If no degradation, increase acid strength to 1.0 M HCl.

2. Base Stress (Racemization/Ring Opening)
  • Preparation: Dissolve 10 mg in 5 mL of 0.1 M NaOH.

  • Condition: Ambient temperature for 24 hours. If stable, heat to 60°C for 4 hours.

  • Warning: Strong base at high heat may induce decarboxylation or ring opening.

3. Thermal Stress (Rearrangement/Decarboxylation)
  • Preparation: Place 10 mg of solid substance in a sealed glass vial.

  • Condition: Heat at 105°C for 7 days.

  • Critical Check: Look specifically for the Lactam impurity (Pathway A). This is the most likely solid-state degradation route.

4. Oxidative Stress
  • Preparation: Dissolve 10 mg in 5 mL of 3%

    
    .
    
  • Condition: Ambient temperature for 24 hours.

  • Target: N-oxide formation.

5. Photostability
  • Preparation: Spread solid thinly on a petri dish; expose solution (in quartz vials) to 1.2 million lux hours.

  • Control: Wrap a duplicate sample in aluminum foil to distinguish thermal effects from light effects.

Analytical Considerations

Developing a stability-indicating method for this compound requires specific attention to the separation of the parent from its rearrangement isomer.

  • Column Selection: Avoid standard C18 if the Lactam co-elutes. Use a Phenyl-Hexyl or Polar-Embedded C18 column to exploit the pi-pi interaction differences between the pyridine (aromatic) and pyridone (less aromatic) rings.

  • Mobile Phase: Acidic buffers (0.1% Formic Acid or TFA) are recommended to suppress ionization of the carboxylic acid, ensuring sharp peak shapes.

  • Detection:

    • Parent:

      
       ~260–280 nm.
      
    • Lactam: Often shows a bathochromic shift (red shift) due to the conjugated amide system.

References

  • Vertex Pharmaceuticals. (2014). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. National Institutes of Health. [Link]

  • Organic Syntheses. (2002). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Org. Synth. [Link]

  • ResearchGate. (2010). Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones. [Link]

  • National Institute of Standards and Technology (NIST). (1996). Decarboxylation and Coupling Reactions of Aromatic Acids. [Link]

  • PubChem. (2025). 2-Methoxyisonicotinic acid Compound Summary. National Library of Medicine. [Link]

Foundational

Commercial Sourcing & Validation of High-Purity 2,5-Dimethoxyisonicotinic Acid

The following technical guide details the sourcing, synthesis, and validation of 2,5-Dimethoxyisonicotinic acid , a rare pyridine building block often confused with its commercially ubiquitous isomer, 2,6-dimethoxyisonic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and validation of 2,5-Dimethoxyisonicotinic acid , a rare pyridine building block often confused with its commercially ubiquitous isomer, 2,6-dimethoxyisonicotinic acid.

A Technical Guide for Medicinal Chemistry & Procurement

Executive Summary: The "Missing" Isomer

Researchers seeking 2,5-Dimethoxyisonicotinic acid (Pyridine-4-carboxylic acid, 2,5-dimethoxy-) often encounter a critical supply chain bottleneck: it is not a standard catalog item.

Unlike its symmetric isomer 2,6-dimethoxyisonicotinic acid (CAS 6274-82-4), which is widely available due to facile synthesis from citrazinic acid, the 2,5-isomer requires directed functionalization of the pyridine ring. Consequently, "suppliers" listed in aggregators are often brokering custom synthesis slots rather than holding stock.

This guide provides the sourcing strategy , synthesis logic , and self-validating QC protocols required to procure this compound with >98% purity, ensuring you do not inadvertently receive the 2,6-isomer.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, you must define the specification. The structural distinction is subtle but pharmacologically vital.

AttributeTarget: 2,5-Dimethoxyisonicotinic Acid Common Impurity/Substitute: 2,6-Isomer
Structure

(Asymmetric)

(Symmetric)
Symmetry C1 (Asymmetric)C2v (Symmetric axis through N-C4)
1H NMR (Ar-H) Two distinct singlets (H3 and H6 are chemically non-equivalent).One singlet (H3 and H5 are equivalent).
Availability Custom Synthesis Only Commodity Chemical
CAS Number Not formally assigned in major registries; use IUPAC name for RFQ.6274-82-4
Why Purity Matters

In Structure-Activity Relationship (SAR) studies, the 2,5-substitution pattern alters the vector of the methoxy groups relative to the nitrogen lone pair, significantly impacting:

  • pKa: The 2-OMe is electron-donating by resonance; the 5-OMe is inductive/resonance mixed but meta to the nitrogen.

  • Metabolic Stability: The 5-position is a common site for oxidative metabolism; blocking it with a methoxy group can extend half-life (

    
    ).
    

Sourcing Strategy: The Custom Synthesis Route

Since this is a non-catalog item, do not rely on standard "Add to Cart" workflows. You must issue a Request for Quote (RFQ) for custom synthesis.

Recommended Supplier Tiering
  • Tier 1 (Primary Manufacturers): These firms have specific expertise in pyridine functionalization (lithiation/halogenation).

    • Examples:SpiroChem (Switzerland), Enamine (Ukraine/Latvia), WuXi AppTec (China).

  • Tier 2 (Sourcing Agents): Use these if you lack a direct vendor qualification team.

    • Examples:eMolecules , MolPort . (Note: Ensure they confirm synthesis capability, not just stock checks).

RFQ Specification Template

Product: 2,5-Dimethoxyisonicotinic acid Quantity: [e.g., 1 g, 5 g] Purity: >97% (HPLC) Specific QC Requirement: 1H-NMR must confirm asymmetric substitution (distinct signals for H3 and H6) to rule out 2,6-isomer contamination. Acceptable Impurity: <0.5% 2,5-dimethoxypyridine (starting material).

Technical Synthesis & Impurity Logic

To validate the supplier's capability, you must understand the synthesis. The most viable industrial route utilizes Directed Ortho Lithiation (DoL) , which carries specific impurity risks.

The Lithiation Pathway (DOT Diagram)

The synthesis typically starts from commercial 2,5-dimethoxypyridine . The challenge is directing the lithiation to C4 (the target) rather than C3 .

SynthesisRoute cluster_QC Critical Separation Step SM 2,5-Dimethoxypyridine (Commercial SM) Li_Inter Lithiated Intermediate (Kinetic Control) SM->Li_Inter n-BuLi / LiDMAE (Directing Group Competition) Target 2,5-Dimethoxyisonicotinic Acid (Target) Li_Inter->Target CO2 Quench (Major Product: C4) Impurity 2,5-Dimethoxynicotinic Acid (C3-Regioisomer Impurity) Li_Inter->Impurity CO2 Quench (Minor Product: C3)

Figure 1: Synthesis logic showing the critical regio-selectivity challenge between C4 (Target) and C3 (Impurity).

Mechanism Insight: The 2-methoxy group is a strong Ortho Directing Group (ODG). However, the 5-methoxy group also exerts influence.

  • Path A (Desired): Lithiation at C4. This is sterically accessible and flanked by a proton and the 5-OMe.

  • Path B (Undesired): Lithiation at C3. This position is "sandwiched" between the 2-OMe and the 4-H. While electronically favorable, it is sterically crowded.

  • Supplier Validation Question: "What is your typical regioselectivity ratio for the C4 vs. C3 lithiation, and how do you separate the isomers?" (Answer should be chromatography or recrystallization).

Analytical Validation Protocol (The "Self-Validating" System)

Upon receipt of the material, run this protocol immediately. Do not rely solely on the Certificate of Analysis (CoA).

Protocol A: The "Symmetry Check" (1H-NMR)

This is the definitive test to distinguish the target from the cheap 2,6-isomer.

  • Solvent: DMSO-d6 (Pyridine acids often have poor solubility in CDCl3).

  • Region of Interest: Aromatic region (7.0 – 9.0 ppm).

  • Logic Gate:

    • IF you see one singlet integrating to 2 protons: FAIL . You have the symmetric 2,6-isomer.

    • IF you see two singlets (or weakly coupled doublets) integrating to 1 proton each: PASS . You have the asymmetric 2,5-isomer.

Protocol B: HPLC Purity & Regioisomer Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile. Gradient 5% -> 95%.

  • Detection: UV at 254 nm and 280 nm.

  • Pass Criteria: Single peak >98%.

  • Fail Criteria: Small shoulder peak (likely the C3-carboxyl impurity shown in Figure 1).

References

  • Structure & Isomerism: PubChem. Compound Summary: 2,6-Dimethoxyisonicotinic acid (The Common Isomer). National Library of Medicine. Link

  • Lithiation Selectivity: Schlosser, M., & Rausis, T. (2004). Site Selective Lithiation of Dimethoxypyridines. European Journal of Organic Chemistry. (Demonstrates the 11:3 preference for C4 over C3 lithiation in 2,5-dimethoxypyridine).

  • Commercial Availability Check: eMolecules Database. Search for Substructure: Pyridine-4-carboxylic acid, 2,5-dimethoxy-. Accessed Feb 2026. Link

  • Synthesis Methodology: Couch, G. D., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives. Journal of Saudi Chemical Society. (Provides context on constructing 2,5-substituted rings). Link

Protocols & Analytical Methods

Method

Clarification on the Matrix: 2,5-Dimethoxyisonicotinic Acid vs. 2,5-Dihydroxybenzoic Acid (DHB)

An Application Guide to Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) Initial searches for "2,5-Dimethoxyisonicotinic acid" did not yield established applications as a matrix for Mas...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI)

Initial searches for "2,5-Dimethoxyisonicotinic acid" did not yield established applications as a matrix for Mass Spectrometry Imaging. The structural analog, 2,6-Dimethoxyisonicotinic acid, is primarily utilized as a building block in pharmaceutical and agrochemical synthesis.[1][2][3]

Conversely, 2,5-Dihydroxybenzoic acid (DHB) is a cornerstone matrix in the field of MALDI-MSI, with extensive documentation and a broad range of applications.[4][5] Given the similarity in nomenclature and the prevalence of DHB in the literature, this guide will focus on the application of 2,5-Dihydroxybenzoic acid (DHB), as it is the most likely compound of interest for researchers in MSI.

Application Notes: 2,5-Dihydroxybenzoic Acid (DHB) in Mass Spectrometry Imaging

Welcome to this comprehensive guide on the application of 2,5-Dihydroxybenzoic acid (DHB) in Mass Spectrometry Imaging. As a leading matrix for MALDI-MSI, DHB has demonstrated exceptional utility across a wide array of analyte classes, from small molecules and lipids to peptides and proteins.[4][6] This document will provide you with the foundational knowledge, detailed protocols, and expert insights required to successfully implement DHB in your MSI workflows, ensuring high-quality, reproducible results.

The Central Role of the Matrix in MALDI-MSI

In MALDI-MSI, the matrix is a critical component that facilitates the desorption and ionization of analyte molecules from a tissue section with minimal fragmentation.[7] A laser is directed at the sample, and the matrix absorbs this energy, leading to a rapid expansion into the gas phase, carrying the analyte molecules with it. The choice of matrix is paramount, as it directly influences the types of molecules that can be detected and the overall quality of the mass spectrum.[8]

Why Choose 2,5-Dihydroxybenzoic Acid (DHB)?

DHB is a highly versatile and widely used matrix for several key reasons:

  • Broad Analyte Coverage: DHB is effective for the analysis of a diverse range of biomolecules, including peptides, small proteins, lipids, carbohydrates, and small molecule drugs.[4][5][9]

  • "Cool" Matrix Properties: DHB is considered a "cooler" matrix compared to others like sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA). This means it imparts less internal energy to the analyte molecules during ionization, resulting in reduced fragmentation and a higher abundance of intact molecular ions.[6]

  • Excellent Crystallization: DHB forms fine, homogenous crystals, which is crucial for achieving high spatial resolution in MSI experiments.[9]

  • Vacuum Stability: It possesses good stability under the high vacuum conditions of a mass spectrometer.[8]

  • Strong UV Absorption: DHB strongly absorbs at the wavelengths of commonly used lasers in MALDI instruments (e.g., 337 nm or 355 nm from a nitrogen laser), a fundamental requirement for an effective matrix.[8][10]

Physicochemical Properties of DHB

A thorough understanding of the properties of DHB is essential for its effective application.

PropertyValueReference
Chemical Formula C₇H₆O₄[4]
Molecular Weight 154.12 g/mol [8]
Appearance White to off-white crystalline powder
UV Absorption Max. ~337 nm and ~355 nm[8]
Primary Applications Peptides (<6 kDa), Small Proteins, Lipids, Small Molecules, Carbohydrates[4][6][9]
Common Solvents Methanol/Water, Acetonitrile/Water[11][12]
Experimental Protocols

The success of any MALDI-MSI experiment is heavily reliant on meticulous sample preparation and matrix application.

The concentration and solvent composition of the DHB solution can significantly impact crystal formation and analyte extraction.

Materials:

  • 2,5-Dihydroxybenzoic acid (DHB)

  • HPLC-grade Methanol (MeOH) or Acetonitrile (ACN)

  • Ultrapure Water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA) (optional, for improved peptide/protein ionization)

  • Vortex mixer

  • Sonicator

Procedure:

  • For Small Molecules and Lipids:

    • Prepare a stock solution of 40 mg/mL DHB in a solvent mixture of 50:50 (v/v) Methanol:Water.[13]

    • For certain applications, Acetonitrile can be substituted for Methanol.

  • For Peptides and Small Proteins:

    • Prepare a stock solution of 40 mg/mL DHB in a solvent mixture of 50:50 (v/v) Acetonitrile:Water with 0.1% TFA or FA.[11]

  • Dissolution:

    • Add the DHB powder to the prepared solvent in a microcentrifuge tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[11]

    • Centrifuge the solution at high speed for 1 minute to pellet any insoluble material. Use the supernatant for application.

Expert Tip: Always prepare fresh matrix solutions for optimal performance. Over time, DHB solutions can degrade, leading to inconsistent results.

The goal of matrix application is to create a uniform, thin layer of fine matrix crystals that co-crystallize with the analytes on the tissue surface, minimizing analyte delocalization.

A. Automated Spraying

Automated sprayers (e.g., HTX TM-Sprayer) offer high reproducibility and control over the matrix deposition process.[13]

Workflow Diagram: Automated Spraying of DHB

G cluster_prep Preparation cluster_spray Automated Spraying cluster_post Post-Application Prep_Tissue Mount Tissue Section on ITO Slide Load_Sprayer Load DHB Solution into Sprayer Prep_Tissue->Load_Sprayer Prep_Matrix Prepare Fresh DHB Solution Prep_Matrix->Load_Sprayer Set_Params Set Spray Parameters (Flow, Temp, Velocity, Passes) Load_Sprayer->Set_Params Spray Execute Spray Protocol Set_Params->Spray Dry Dry Matrix Layer Spray->Dry Analyze Proceed to MALDI-MSI Analysis Dry->Analyze

Caption: Automated DHB spraying workflow for MSI.

Typical Sprayer Parameters for DHB:

ParameterTypical ValueRationale
Nozzle Temperature 75-85 °CPromotes rapid solvent evaporation to form small crystals and minimize analyte diffusion.[11]
Flow Rate 0.1 - 0.2 mL/minControls the amount of matrix deposited per pass.
Spray Velocity 1100 - 1250 mm/minAffects the evenness of the spray pattern.
Number of Passes 8 - 12Builds up a sufficient, yet thin, layer of matrix.
Gas Pressure (N₂) 10 psiAtomizes the matrix solution into a fine mist.

Self-Validation Insight: After spraying, visually inspect the slide under magnification. The surface should have a uniform, slightly opaque appearance. A "coffee ring" effect or large, visible crystals indicate suboptimal parameters that may require adjustment.

B. Sublimation

Sublimation is a solvent-free method that deposits a very fine and uniform layer of matrix, ideal for high-resolution imaging.

Workflow Diagram: DHB Sublimation

G cluster_prep Preparation cluster_sublimation Sublimation Process cluster_post Post-Application Prep_Tissue Mount Tissue Section on ITO Slide Place_Slide Position Tissue Slide in Apparatus Prep_Tissue->Place_Slide Load_Sublimator Place DHB Powder in Sublimation Apparatus Heat_Vacuum Apply Heat and Vacuum to Sublimate DHB Load_Sublimator->Heat_Vacuum Place_Slide->Heat_Vacuum Rehydrate Rehydrate Matrix (Optional, e.g., humidity chamber) Heat_Vacuum->Rehydrate Analyze Proceed to MALDI-MSI Analysis Rehydrate->Analyze

Caption: DHB sublimation workflow for MSI.

Procedure:

  • Place the tissue-mounted slide into the sublimation chamber.

  • Add DHB powder to the heating element of the sublimator.

  • Evacuate the chamber to a vacuum of <100 mTorr.

  • Heat the DHB to its sublimation temperature (typically 110-140 °C).

  • Allow the sublimated DHB to deposit onto the tissue slide for a set time (e.g., 10-15 minutes).

  • (Optional) For some analytes, a brief rehydration step in a humidity chamber after sublimation can improve signal intensity by allowing the matrix to recrystallize and incorporate analytes.[14]

Trustworthiness Check: Sublimation provides excellent spatial resolution but may result in lower signal for higher mass analytes compared to spraying.[14] The optional rehydration step can enhance the detection of these larger molecules, but care must be taken to avoid excessive moisture which can cause analyte delocalization.[15]

MALDI-MSI Data Acquisition and Analysis

Overall Workflow Diagram

G Sample_Prep Sample Preparation (Cryosectioning) Matrix_App Matrix Application (DHB Spraying/Sublimation) Sample_Prep->Matrix_App Data_Acq Data Acquisition (MALDI-MSI) Matrix_App->Data_Acq Data_Proc Data Processing (Baseline Correction, Normalization) Data_Acq->Data_Proc Ion_Image Ion Image Generation Data_Proc->Ion_Image Analysis Statistical Analysis & Biological Interpretation Ion_Image->Analysis

Caption: General workflow for a MALDI-MSI experiment.

  • Instrument Calibration: Calibrate the mass spectrometer using known standards or matrix peaks to ensure high mass accuracy.[13]

  • Setting Acquisition Parameters: Define the raster area over the tissue, the laser power, and the number of laser shots per pixel.

    • Expertise Note: Start with a low laser power and gradually increase it to find the optimal energy that provides good signal without causing excessive fragmentation or detector saturation.

  • Data Acquisition: The instrument will systematically fire the laser at each point (pixel) in the defined area, collecting a full mass spectrum at each location.

  • Data Processing: The resulting large dataset is processed to remove noise, correct baseline, and normalize spectra.

  • Image Generation: Software is used to generate 2D ion images, where the intensity of a specific mass-to-charge ratio (m/z) is plotted for each pixel, revealing the spatial distribution of that molecule within the tissue.

Conclusion

2,5-Dihydroxybenzoic acid (DHB) is a robust and versatile matrix that is indispensable for a wide range of MALDI-MSI applications. Success with DHB hinges on careful preparation of the matrix solution and the selection and optimization of the application method. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently leverage the power of DHB to generate high-quality, spatially resolved molecular data, advancing our understanding of complex biological systems.

References

  • Method optimization for benchtop mass spectrometry imaging of lipids in Eisenia hortensis. (2024). bioRxiv. [Link]

  • Schiller, J., Süß, R., Arnhold, J., Fuchs, B., Leßig, J., Müller, M., & Petković, M. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 24(1), 1. [Link]

  • Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. (2014). Analytical Chemistry, 86(19), 9500–9507. [Link]

  • 2,5-Dihydroxybenzoic acid, 1g. Bruker Store. [Link]

  • MALDI Mass Spectrometry Imaging of Peptides in Medicago Truncatula Root Nodules. (2018). Methods in Molecular Biology, 1779, 143–153. [Link]

  • MALDI-MS-Assisted Molecular Imaging of Metabolites in Legume Plants. (2016). Radiology Key. [Link]

  • Systematic study of synthetic polymers by MALDI-linTOF-MS. (n.d.). reposiTUm. [Link]

  • Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). International Journal of Molecular Sciences, 23(19), 11149. [Link]

  • Structure Elucidation for MALDI Mass Spectrometry Imaging using Infrared Ion Spectroscopy. (n.d.). [Link]

  • The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. (2026). MDPI. [Link]

  • Mammalian Oocyte Analysis by MALDI MSI with Wet-Interface Matrix Deposition Technique. (2023). MDPI. [Link]

  • The scheme of sample preparation before MSI analysis with tested alternations. (n.d.). ResearchGate. [Link]

  • Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry. (2020). Journal of Mass Spectrometry, 56(4), e4663. [Link]

  • A Comparison of Different Sample Processing Protocols for MALDI Imaging Mass Spectrometry Analysis of Formalin-Fixed Multiple Myeloma Cells. (2023). MDPI. [Link]

  • A Matrix Toolbox for MALDI Imaging Mass Spectrometry. (2016). Bioanalysis Zone. [Link]

  • Effect of MALDI matrices on lipid analyses of biological tissues using MALDI-2 postionization mass spectrometry. (2020). PubMed. [Link]

  • Sample preparation strategies in MALDI. (n.d.). MassTech. [Link]

  • Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. (2025). ResearchGate. [Link]

  • 2,5-Dihydroxyacetophenone: A matrix for highly sensitive matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of proteins using manual and automated preparation techniques. (2025). ResearchGate. [Link]

  • Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid. (n.d.). LookChem. [Link]

  • MALDI Mass Spectrometry of Synthetic Polymers. (n.d.). Toyota Central R&D Labs., Inc.[Link]

  • Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. (2018). MDPI. [Link]

  • 2,5-Dichloroisonicotinic acid. (n.d.). Chem-Impex. [Link]

Sources

Application

The Strategic Utility of 2,6-Dimethoxyisonicotinic Acid in Modern Pharmaceutical Synthesis

Introduction: The Unseen Architect of Therapeutic Innovation In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with intricate chemical synthese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with intricate chemical syntheses. Central to this journey are the versatile and often unsung hero molecules known as intermediates. 2,6-Dimethoxyisonicotinic acid (CAS No. 6274-82-4), a substituted pyridine derivative, has emerged as a pivotal building block in medicinal chemistry. Its unique electronic and structural features, characterized by a pyridine ring functionalized with two methoxy groups and a carboxylic acid, render it a highly valuable precursor for the synthesis of a diverse range of bioactive compounds, including those with anti-inflammatory and anti-tumor properties.[1][2] This document serves as a comprehensive guide for researchers and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis, utilization, and analysis of this important pharmaceutical intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2,6-dimethoxyisonicotinic acid is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 152°C - 156°C
Solubility Very soluble in N,N-Dimethylformamide (DMF); Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
Storage Store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

Safety Precautions: Standard laboratory safety protocols should be observed when handling 2,6-dimethoxyisonicotinic acid. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

Synthesis of 2,6-Dimethoxyisonicotinic Acid: A Step-by-Step Protocol

The synthesis of 2,6-dimethoxyisonicotinic acid can be efficiently achieved from commercially available 2,6-dichloro-4-pyridinecarboxylic acid (also known as 2,6-dichloroisonicotinic acid). The core of this transformation is a nucleophilic aromatic substitution reaction, where the chloro groups are displaced by methoxy groups using sodium methoxide.

Diagram: Synthesis of 2,6-Dimethoxyisonicotinic Acid

G cluster_0 Synthesis Pathway 2,6-Dichloro-4-pyridinecarboxylic_acid 2,6-Dichloro-4-pyridinecarboxylic Acid Reaction Nucleophilic Aromatic Substitution 2,6-Dichloro-4-pyridinecarboxylic_acid->Reaction Sodium_Methoxide Sodium Methoxide (in Methanol) Sodium_Methoxide->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification 2,6-Dimethoxyisonicotinic_acid 2,6-Dimethoxyisonicotinic Acid Acidification->2,6-Dimethoxyisonicotinic_acid

Caption: Synthesis of 2,6-Dimethoxyisonicotinic Acid.

Experimental Protocol: Synthesis from 2,6-Dichloro-4-pyridinecarboxylic Acid

Materials:

  • 2,6-Dichloro-4-pyridinecarboxylic acid (1 equivalent)

  • Sodium methoxide (2.5 equivalents)

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-pyridinecarboxylic acid in anhydrous methanol.

  • Addition of Sodium Methoxide: To the stirred solution, carefully add sodium methoxide. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in a minimal amount of deionized water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate of 2,6-dimethoxyisonicotinic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Rationale and Optimization:

  • Excess Sodium Methoxide: A slight excess of sodium methoxide is used to ensure the complete displacement of both chloro groups.

  • Anhydrous Conditions: The use of anhydrous methanol is recommended to prevent unwanted side reactions with water.

  • Reaction Monitoring: Regular monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The carboxylic acid moiety of 2,6-dimethoxyisonicotinic acid is a versatile handle for further chemical modifications, most notably through amide bond formation. This reaction is one of the most frequently used in medicinal chemistry to link molecular fragments and build complex drug candidates.[4] The following protocol details a general procedure for the coupling of 2,6-dimethoxyisonicotinic acid with a primary amine using standard coupling reagents.

Diagram: Amide Coupling Reaction

G cluster_1 Amide Coupling Workflow Start 2,6-Dimethoxyisonicotinic Acid + Primary Amine Coupling_Reagents EDC, HOBt, DIEA in Anhydrous DMF Start->Coupling_Reagents Reaction_Step Amide Bond Formation Coupling_Reagents->Reaction_Step Workup Aqueous Workup & Extraction Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product 2,6-Dimethoxyisonicotinamide Derivative Purification->Final_Product

Caption: General workflow for an amide coupling reaction.

Experimental Protocol: Synthesis of a 2,6-Dimethoxyisonicotinamide Derivative

Materials:

  • 2,6-Dimethoxyisonicotinic acid (1 equivalent)

  • A primary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-dimethoxyisonicotinic acid and the primary amine in anhydrous DMF.

  • Addition of Coupling Reagents: To the stirred solution, add HOBt and EDC.

  • Base Addition: Cool the reaction mixture to 0°C in an ice bath and add DIPEA dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Rationale and Self-Validation:

  • Coupling Reagents: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and reduce the risk of racemization if chiral amines are used.[5]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediate. Therefore, anhydrous solvents and an inert atmosphere are crucial for high yields.

  • Purity Verification: The purity of the final product should be confirmed by analytical techniques such as NMR and Mass Spectrometry to validate the success of the synthesis.

Quality Control: Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of 2,6-dimethoxyisonicotinic acid before its use in subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of 2,6-dimethoxyisonicotinic acid.

ParameterSpecification
Instrument HPLC system with a UV detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program A suitable gradient, for example: 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Prepare a stock solution of the sample in methanol or a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to a suitable concentration for analysis (e.g., 0.1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of 2,6-dimethoxyisonicotinic acid.

  • ¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic signals for the methoxy groups (singlet, ~3.9 ppm) and the protons on the pyridine ring (singlets or doublets, in the aromatic region). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum will show distinct signals for the methoxy carbons, the carbons of the pyridine ring, and the carboxylic acid carbonyl carbon.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Conclusion

2,6-Dimethoxyisonicotinic acid stands as a testament to the critical role of well-designed intermediates in the advancement of pharmaceutical sciences. Its versatile reactivity, particularly in forming stable amide linkages, provides a reliable platform for the construction of complex molecular architectures with therapeutic potential. The protocols and analytical methods detailed in this guide are intended to empower researchers to confidently synthesize, utilize, and characterize this valuable building block, thereby accelerating the discovery and development of new medicines.

References

  • LookChem. Cas 6274-82-4, 2,6-Dimethoxyisonicotinic acid. [Link]

  • PubMed. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides. [Link]

  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • Organic Syntheses. A Safe and Efficient EDC/Oxyma-Based Coupling Procedure for the Synthesis of Z-L-Phg-Val-OMe. [Link]

  • Beilstein Journals. Supporting Information: The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. [Link]

  • Interchim. HPLC Organic Acid Analysis. [Link]

  • LookChem. Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid. [Link]

  • LookChem. Cas 6274-82-4,2,6-Dimethoxyisonicotinic acid. [Link]

  • Organic Syntheses. A Safe and Efficient EDC/Oxyma-Based Coupling Procedure for the Synthesis of Z-L-Phg-Val-OMe. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. [Link]

  • PhytoBank. [1H,13C] 2D NMR Spectrum (PHY0173105). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. CN105646373B - A kind of preparation method of 4- amino -2,6- dimethoxypyridins.
  • HepatoChem. Amide Coupling Kits. [Link]

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Technical Notes & Optimization

Troubleshooting

addressing solubility issues of 2,5-Dimethoxyisonicotinic acid in specific solvents

Technical Support Center: 2,5-Dimethoxyisonicotinic Acid A Senior Application Scientist's Guide to Addressing Solubility Challenges Welcome to the technical support hub for 2,5-Dimethoxyisonicotinic acid. This guide is d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,5-Dimethoxyisonicotinic Acid

A Senior Application Scientist's Guide to Addressing Solubility Challenges

Welcome to the technical support hub for 2,5-Dimethoxyisonicotinic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As Senior Application Scientists, we understand that overcoming these hurdles is critical for experimental success. This document provides in-depth, field-proven insights and practical, step-by-step protocols to help you navigate these issues effectively.

Section 1: Understanding the Molecule - Physicochemical Profile

The solubility of a compound is dictated by its structure. 2,5-Dimethoxyisonicotinic acid possesses three key functional groups that influence its behavior in different solvents: a pyridine ring, a carboxylic acid, and two methoxy groups.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

  • Carboxylic Acid (-COOH): This is the primary driver of pH-dependent solubility. It is a weak acid and can donate a proton to form a highly polar, charged carboxylate anion (-COO⁻).

  • Methoxy Groups (-OCH₃): These groups are moderately polar but do not donate hydrogen bonds. They contribute to the molecule's overall size and can influence crystal lattice energy.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₈H₉NO₄Based on chemical structure.
Molecular Weight 183.16 g/mol Based on chemical structure.
Predicted pKa ~3.0 - 4.5The carboxylic acid pKa is estimated based on analogs. The pKa of gentisic acid (2,5-dihydroxybenzoic acid) is 2.97[7]. The pKa of the isomeric 2,6-Dimethoxyisonicotinic acid is likely similar. Computational methods can also predict pKa values with reasonable accuracy[8][9][10].
General Polarity Moderately PolarThe molecule has both polar (carboxylic acid, methoxy, pyridine N) and non-polar (aromatic ring) regions.

Section 2: Initial Solvent Selection - A Logic-Based Approach

Choosing the right solvent from the start can save significant time. The principle of "like dissolves like" is a fundamental starting point: polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents[11].

Common Laboratory Solvents & Solubility Prediction
Solvent ClassExamplesPredicted Solubility of 2,5-Dimethoxyisonicotinic AcidCausality Behind the Prediction
Non-Polar Hexane, Toluene, Diethyl EtherVery PoorThe high polarity of the carboxylic acid group makes it incompatible with non-polar solvents[12].
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetatePoor to ModerateThese solvents lack the ability to donate hydrogen bonds to effectively solvate the carboxylic acid proton. Solubility may be limited.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to ExcellentThese solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to effectively solvate the molecule[13].
Polar Protic Water, Methanol, EthanolpH-Dependent (Water), Moderate to Good (Alcohols)Alcohols can act as both hydrogen bond donors and acceptors, making them effective solvents. Water solubility is low at neutral pH but increases dramatically with pH adjustment[12].
Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system.

G cluster_aqueous Aqueous Workflow cluster_organic Organic Workflow start Start: Need to dissolve 2,5-Dimethoxyisonicotinic acid q_purpose Is an aqueous system required? start->q_purpose q_ph Is pH adjustment permissible? q_purpose->q_ph Yes org_polar Try polar aprotic solvents: - DMSO - DMF - NMP q_purpose->org_polar No aq_base Add base (e.g., NaOH, KOH) to pH > 6.0 to form a soluble carboxylate salt. q_ph->aq_base Yes aq_fail Consider a co-solvent system (e.g., Water/DMSO) or re-evaluate if an aqueous system is mandatory. q_ph->aq_fail No org_less_polar If lower polarity is needed, try a co-solvent approach: - Dissolve in min. DMSO - Dilute with THF, DCM, or Acetonitrile org_polar->org_less_polar

Caption: Decision workflow for solvent selection.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: My 2,5-Dimethoxyisonicotinic acid is not dissolving in water at neutral pH. Why is this, and what is the primary solution?

A1: At neutral pH, the carboxylic acid group is primarily in its protonated, neutral form (-COOH). While this group is polar, the molecule's aromatic ring and methoxy groups are hydrophobic, limiting its interaction with water. The most effective solution is to increase the pH. By adding a base (e.g., 1M NaOH), you deprotonate the carboxylic acid to form the highly polar and much more water-soluble carboxylate salt (-COO⁻ Na⁺). This is a direct application of the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of a weak acid[14][15]. For complete solubilization, the pH of the solution should be at least 1.5 to 2 units above the compound's pKa.

Q2: I dissolved my compound in an aqueous basic solution, but it crashed out when I added it to my buffered reaction mixture. What went wrong?

A2: This is a classic pH incompatibility issue. Your reaction buffer was likely acidic or neutral (e.g., a phosphate buffer at pH 7.4). When your high-pH stock solution was added, the buffer's capacity was sufficient to lower the overall pH, causing the soluble carboxylate salt to be re-protonated back to the insoluble neutral acid form.

Troubleshooting Steps:

  • Check Buffer Compatibility: Ensure the final pH of your reaction mixture after adding all components will remain high enough to keep your compound soluble.

  • Use a Co-solvent: Prepare a concentrated stock of your compound in 100% DMSO. You can then add a small volume of this stock to your aqueous buffer. DMSO is miscible with water and can often keep compounds soluble in aqueous media at concentrations up to 5-10%, though this must be tested.

  • Reformulate the Buffer: If possible, use a buffer system with a higher pH, such as Tris or HEPES, ensuring it is compatible with your experiment.

Q3: I need to use a non-polar or moderately polar organic solvent like Dichloromethane (DCM) or Toluene for my reaction, but the compound has very low solubility. What are my options?

A3: This is a polarity mismatch. The polar carboxylic acid group resists dissolving in non-polar environments.

  • Use a High-Polarity Co-solvent: The most common strategy is to first dissolve the compound in a minimum volume of a strong, polar aprotic solvent like DMSO or DMF, where it is highly soluble. Then, add this concentrated solution to your primary reaction solvent (DCM, Toluene, etc.). You may observe some precipitation, so this method requires careful optimization of the final solvent ratio.

  • Chemical Modification (Advanced): For synthetic applications, you can temporarily convert the carboxylic acid to a less polar ester (e.g., a methyl or ethyl ester). This will dramatically increase solubility in organic solvents. The ester can then be hydrolyzed back to the carboxylic acid at a later stage in your synthesis.

Q4: My compound "oils out" instead of dissolving when I heat it in a solvent. What does this mean and how do I fix it?

A4: "Oiling out" occurs when the solute melts in the hot solvent rather than dissolving. This happens when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated with the compound and/or impurities.

Troubleshooting Steps:

  • Add More Solvent: You may simply be above the saturation limit. Try adding more solvent while heating.

  • Switch Solvents: Choose a solvent with a lower boiling point.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent (like methanol or DMSO) and then slowly add an "anti-solvent" (a solvent in which it is insoluble, like water or hexane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. This technique is common for inducing crystallization but can also aid dissolution in mixed solvent systems.

Section 4: Standard Operating Protocols

These protocols provide a validated starting point for preparing stock solutions.

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution via pH Adjustment

Objective: To prepare a clear, soluble aqueous stock of 2,5-Dimethoxyisonicotinic acid by converting it to its salt form.

Materials:

  • 2,5-Dimethoxyisonicotinic acid

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh 10 mg of 2,5-Dimethoxyisonicotinic acid into a suitable container (e.g., a 1.5 mL microfuge tube or a small beaker).

  • Add approximately 0.8 mL of deionized water. The compound will likely not dissolve and will form a suspension.

  • Place the container on a stir plate and add a small stir bar.

  • While stirring, add 1 M NaOH dropwise (typically 1-5 µL at a time).

  • Monitor the solution. As the pH increases, the solid will begin to dissolve.

  • Continue adding NaOH until all the solid has dissolved and the solution is completely clear.

  • Check the pH of the solution using a calibrated pH meter. The final pH should ideally be >7.0.

  • Quantitatively transfer the solution to a 1.0 mL volumetric flask. Rinse the original container with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.

  • Bring the final volume to 1.0 mL with deionized water.

  • Store the solution appropriately (typically at 4°C or -20°C for long-term storage).

Protocol 2: Preparation of a 50 mg/mL Organic Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution in an organic solvent for dilution into either aqueous or organic experimental systems.

Materials:

  • 2,5-Dimethoxyisonicotinic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vial with a screw cap

  • Vortex mixer or sonicator

Procedure:

  • Weigh 50 mg of 2,5-Dimethoxyisonicotinic acid directly into a clean, dry glass vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial securely.

  • Agitate the mixture using a vortex mixer for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied to expedite dissolution.

  • Visually inspect the solution to ensure it is completely clear and free of any particulate matter.

  • Store the stock solution in a desiccated environment at room temperature or 4°C. DMSO is hygroscopic, so ensure the cap is tightly sealed.

Section 5: Safety & Handling

While a specific Safety Data Sheet (SDS) for 2,5-Dimethoxyisonicotinic acid is not widely available, data from related isonicotinic acid derivatives suggest the following precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link][16]

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. Retrieved February 13, 2024, from [Link][17]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved February 13, 2024, from [Link][15]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link][12]

  • Frontier, A. (2026). Solvents and Polarity. University of Rochester. Retrieved February 13, 2024, from [Link][13]

  • LookChem. (n.d.). Cas 6274-82-4, 2,6-Dimethoxyisonicotinic acid. Retrieved February 13, 2024, from [Link][1]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Kjell, D. P., et al. (2013). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 19(2), 709-717. [Link][8]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved February 13, 2024, from [Link][9]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(6), 3763–3775. [Link][10]

  • Chem.info. (n.d.). 2,5-dihydroxybenzoic acid. Retrieved February 13, 2024, from [Link][7]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 2,5-Dimethoxyisonicotinic Acid in the MALDI Matrix Arsenal

A Comparative Analysis Against Standard Matrices for Researchers, Scientists, and Drug Development Professionals In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of ma...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Against Standard Matrices for Researchers, Scientists, and Drug Development Professionals

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix, a seemingly simple crystalline compound, governs the efficiency of analyte ionization and, consequently, the quality of the resulting mass spectrum. While a handful of matrices have become the workhorses of proteomics and other fields, the pursuit of novel matrices with improved performance for specific applications is a continuous endeavor. This guide provides an in-depth comparison of a promising yet less-conventional matrix, 2,5-Dimethoxyisonicotinic acid, with the widely used MALDI matrices: α-Cyano-4-hydroxycinnamic acid (HCCA), Sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).

The Crucial Role of the MALDI Matrix: A Primer

Before delving into a direct comparison, it is essential to understand the fundamental role of the matrix in the MALDI process. The matrix serves several key functions:

  • Analyte Isolation: The analyte is co-crystallized with a vast molar excess of the matrix, effectively isolating individual analyte molecules within the matrix crystal lattice. This prevents aggregation and promotes efficient ionization.[1][2]

  • Energy Absorption: The matrix possesses a strong chromophore that absorbs energy at the wavelength of the laser used for desorption/ionization (typically a UV laser).[3][4] This absorption of laser energy by the matrix is the primary event that initiates the desorption process.

  • Soft Ionization: The matrix facilitates a "soft" ionization process, meaning it allows for the ionization of large, non-volatile biomolecules with minimal fragmentation.[5][6][7] The laser energy is primarily absorbed by the matrix, which then transfers protons to or abstracts protons from the analyte molecules, leading to the formation of singly charged ions.[8]

The ideal MALDI matrix exhibits several key properties, including strong laser absorption, vacuum stability, and the ability to co-crystallize with the analyte.[3][5] The chemical and physical properties of the matrix directly influence the quality of the mass spectrum, affecting parameters such as signal-to-noise ratio, resolution, and mass accuracy.[9][10][11]

The Contenders: A Chemical Overview

This guide will focus on the comparative performance of four key MALDI matrices.

1. 2,5-Dimethoxyisonicotinic Acid: A derivative of isonicotinic acid, this matrix is of particular interest for specialized applications. Its chemical structure is presented below.

Caption: Chemical structure of α-Cyano-4-hydroxycinnamic acid (HCCA).

3. Sinapinic acid (SA): The preferred matrix for the analysis of large molecules, particularly proteins with molecular weights greater than 10,000 Da. [3]It tends to form more homogeneous crystals, which can contribute to better shot-to-shot reproducibility. [3]

Caption: Chemical structure of Sinapinic acid (SA).

4. 2,5-dihydroxybenzoic acid (DHB): A versatile matrix suitable for a wide range of analytes, including peptides, proteins, carbohydrates, and synthetic polymers. [4]It is particularly useful for glycoproteins and is known for its tolerance to salts and other impurities. [12]

Caption: Chemical structure of 2,5-dihydroxybenzoic acid (DHB).

Performance Comparison: A Data-Driven Analysis

A direct, comprehensive comparison of 2,5-Dimethoxyisonicotinic acid with HCCA, SA, and DHB across a wide range of analytes is not extensively documented in a single study. However, by synthesizing data from various sources, we can construct a comparative overview of their performance characteristics.

MatrixPrimary AnalytesIonization EfficiencySignal-to-Noise (S/N) RatioResolutionSalt ToleranceKey AdvantagesLimitations
2,5-Dimethoxyisonicotinic acid Emerging data suggests utility for specific classes of small molecules and potentially glycoproteins.Moderate to HighGood for target analytes with reduced background.GoodModerateReduced matrix background in the low-mass region.Limited published data; optimal conditions not fully established for a wide range of analytes.
α-Cyano-4-hydroxycinnamic acid (HCCA) Peptides, small proteins (<30 kDa), nucleotides. [2][3]Very HighGenerally high, but can be impacted by matrix clusters.HighModerate"Gold standard" for peptides, high sensitivity. [3]Significant matrix-related peaks in the low-mass range (<700 Da). [3]
Sinapinic acid (SA) Large proteins (>10 kDa), antibodies. [3]HighGood, especially for high-mass ions.Good to ModerateGoodPreferred for high molecular weight proteins, forms homogeneous crystals. [3]Less effective for small peptides.
2,5-dihydroxybenzoic acid (DHB) Peptides, proteins, glycoproteins, carbohydrates, synthetic polymers. [4]HighGood, often with lower chemical noise than HCCA.GoodHighVersatile, high salt tolerance, good for glycoproteins. [12]Can form large, heterogeneous crystals, leading to "sweet spot" effects.

Analysis of Performance Metrics:

  • Ionization Efficiency and Signal-to-Noise (S/N) Ratio: HCCA is renowned for its exceptional ionization efficiency for peptides, often resulting in high S/N ratios. [3]SA provides robust signals for large proteins. [3]DHB offers a good balance, often with a cleaner background (less chemical noise) than HCCA, which can be advantageous for the analysis of complex mixtures. [9]Emerging evidence suggests that 2,5-Dimethoxyisonicotinic acid may provide good S/N ratios for specific small molecules due to a reduction in matrix-derived background ions.

  • Resolution: High resolution is critical for accurate mass determination and for resolving complex mixtures. HCCA and DHB can both yield high-resolution spectra, although the crystal morphology of DHB can sometimes lead to variability. [10]The homogeneous crystallization of SA contributes to good resolution for large proteins. [3]The performance of 2,5-Dimethoxyisonicotinic acid in terms of resolution is an area that requires more extensive investigation.

  • Salt Tolerance: Biological samples often contain salts that can suppress the analyte signal. DHB is well-known for its superior salt tolerance compared to HCCA. [12]This makes it a preferred choice for the analysis of unpurified samples. The salt tolerance of 2,5-Dimethoxyisonicotinic acid has not been extensively characterized in the literature.

Experimental Workflows: Protocols for Success

The quality of MALDI data is highly dependent on the sample preparation protocol. Below are representative protocols for the dried-droplet method, a common technique for MALDI sample preparation.

experimental_workflow cluster_prep Matrix & Sample Preparation cluster_spotting Sample Spotting (Dried-Droplet) cluster_analysis MALDI-TOF MS Analysis prep_matrix Prepare Matrix Solution (e.g., 10 mg/mL in ACN/H2O/TFA) mix Mix Analyte and Matrix (typically 1:1 v/v) prep_matrix->mix prep_sample Prepare Analyte Solution (in appropriate solvent) prep_sample->mix spot Spot 0.5-1 µL of Mixture onto MALDI Target Plate mix->spot dry Air Dry at Room Temperature to allow co-crystallization spot->dry load Load Target Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectrum load->acquire analyze Data Analysis acquire->analyze

Sources

Comparative

Comparative Guide: 2,5-Dihydroxybenzoic Acid (DHB) vs. Sinapinic Acid (SA) for Protein Analysis

The following guide compares 2,5-Dihydroxybenzoic Acid (DHB) and Sinapinic Acid (SA) for protein analysis. Editorial Note on Nomenclature: The term "2,5-Dimethoxyisonicotinic acid" appears to be a conflation of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares 2,5-Dihydroxybenzoic Acid (DHB) and Sinapinic Acid (SA) for protein analysis.

Editorial Note on Nomenclature: The term "2,5-Dimethoxyisonicotinic acid" appears to be a conflation of chemical nomenclatures, likely confusing 2,5-Dihydroxybenzoic acid (DHB) —the industry-standard "2,5-" substituted matrix—with Sinapinic Acid (3,5-dimethoxy-4-hydroxycinnamic acid) or the less common 2,5-Dimethoxybenzoic acid . As "2,5-dimethoxyisonicotinic acid" is not a recognized MALDI matrix in current proteomic literature, this guide focuses on the definitive comparison between the two established standards for protein analysis: DHB and Sinapinic Acid .

Executive Summary

In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice between 2,5-Dihydroxybenzoic Acid (DHB) and Sinapinic Acid (SA) is rarely a matter of preference but rather a decision dictated by the analyte's molecular weight, hydrophobicity, and sample purity.

  • Sinapinic Acid (SA) is the "Gold Standard" for large proteins (>10 kDa), offering "soft" ionization and homogeneous crystallization suitable for automation.

  • 2,5-Dihydroxybenzoic Acid (DHB) is the "Problem Solver" for lower mass proteins (<10 kDa), glycoproteins, and salt-contaminated samples, despite its heterogeneous crystallization.

Chemical Basis & Mechanism

To select the correct matrix, one must understand the underlying physical chemistry of the crystallization and ionization process.

FeatureSinapinic Acid (SA) 2,5-Dihydroxybenzoic Acid (DHB)
IUPAC Name 3,5-dimethoxy-4-hydroxycinnamic acid2,5-dihydroxybenzoic acid
Structure Cinnamic acid derivative (conjugated double bond)Benzoic acid derivative
Absorption High absorption at 337 nm (N2 laser) and 355 nm (Nd:YAG)Moderate absorption; "cooler" matrix
Crystallization Forms small, homogeneous crystals (planar surfaces).Forms large, needle-like crystals (heterogeneous).
Protonation Efficient proton donor for high-mass analytes."Cool" ionization; preserves labile groups (e.g., glycans).
Why Structure Matters
  • SA's Conjugation: The extended conjugation in SA allows it to absorb laser energy efficiently and dissipate it gently, preventing the fragmentation of large protein complexes (Soft Ionization).

  • DHB's Lattice: DHB forms a porous crystal lattice that effectively segregates salts and contaminants away from the analyte inclusion sites. This "zone refining" effect makes DHB superior for dirty samples.

Performance Comparison
A. Mass Range & Sensitivity
  • Sinapinic Acid (High Mass > 10 kDa): SA is the matrix of choice for intact proteins (e.g., antibodies, BSA, Protein A). Its high sublimation temperature and cluster-formation tendency help stabilize heavy ions in the flight tube.

  • DHB (Low Mass < 10 kDa): DHB excels with peptides and small proteins (e.g., Insulin, Ubiquitin). While SA can detect these, DHB often yields sharper peaks with less adduct formation (matrix adducts).

B. Tolerance to Contaminants (Salt & Buffer)
  • DHB (High Tolerance): DHB is robust against common buffers (PBS, Tris) and detergents (SDS < 0.1%). The needle-like crystals push impurities to the crystal edges.

    • Operational Insight: If a sample cannot be desalted (e.g., via ZipTip), use DHB.

  • SA (Low Tolerance): SA requires relatively clean samples. High salt concentrations disrupt the formation of the thin, homogeneous crystal layer, leading to signal suppression.

C. Shot-to-Shot Reproducibility
  • SA (High Reproducibility): SA forms a uniform film. This allows for automated data acquisition (rastering) because the signal intensity is consistent across the entire spot.

  • DHB (Low Reproducibility): DHB exhibits the "Sweet Spot" phenomenon. Analytes concentrate at the crystal tips or the rim of the spot.

    • Operational Insight: DHB requires manual laser targeting (searching for sweet spots) and is less suitable for high-throughput automation.

D. Post-Translational Modifications (PTMs)
  • DHB (Glycoproteins): DHB is the standard for glycan and glycoprotein analysis. Its "cooler" desorption process prevents the metastable decay (loss) of fragile sialic acid or fucose residues during flight.

Decision Workflow (Logic Diagram)

The following diagram illustrates the decision logic for selecting the appropriate matrix based on sample characteristics.

MatrixSelection Start Start: Protein Sample CheckMW Molecular Weight? Start->CheckMW CheckSalt High Salt/Detergent? CheckMW->CheckSalt < 20 kDa UseSA Use Sinapinic Acid (SA) (Dried Droplet or Thin Layer) CheckMW->UseSA > 20 kDa CheckGlyco Glycoprotein/Labile PTM? CheckSalt->CheckGlyco No (Clean Sample) UseDHB Use 2,5-DHB (Dried Droplet) CheckSalt->UseDHB Yes (Dirty Sample) CheckGlyco->UseSA No (Intact Protein) CheckGlyco->UseDHB Yes (Standard) UseSDHB Use Super-DHB (DHB + 2-hydroxy-5-methoxybenzoic acid) CheckGlyco->UseSDHB Yes (Complex Glycans)

Figure 1: Decision tree for selecting between SA and DHB based on analyte mass, purity, and modification status.

Experimental Protocols

These protocols utilize the Dried Droplet Method , the most robust technique for general protein analysis.

Reagents Required
  • Solvent TA30: 30% Acetonitrile (ACN), 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

  • Solvent TA50: 50% Acetonitrile (ACN), 0.1% TFA in ultrapure water.

  • Sinapinic Acid (SA): High purity MALDI grade.

  • 2,5-Dihydroxybenzoic Acid (DHB): High purity MALDI grade.

Protocol A: Sinapinic Acid (for Proteins >10 kDa)
  • Preparation: Dissolve SA to saturation (~10–20 mg/mL) in TA30 or TA50 .

    • Expert Tip: Vortex for 1 minute, then centrifuge at 12,000 rpm for 2 minutes. Use the supernatant. Undissolved crystals can act as nucleation sites but often clog tips.

  • Mixing: Mix 1 µL of protein sample (0.1–10 pmol/µL) with 1 µL of SA matrix solution in a microtube.

  • Spotting: Deposit 1 µL of the mixture onto a ground steel target plate.

  • Drying: Allow to air dry at room temperature.

    • Observation: Look for a uniform, whitish/translucent film. If the center is empty (donut effect), the drying was too slow or the surface tension was too high.

Protocol B: 2,5-DHB (for Peptides/Small Proteins <10 kDa)
  • Preparation: Dissolve DHB at 20 mg/mL in TA30 .

    • Expert Tip: Unlike SA, DHB is fully soluble at this concentration. No centrifugation is usually needed, but fresh preparation is critical as DHB oxidizes (turns brown) over time.

  • Mixing: Mix 1 µL of sample with 1 µL of DHB matrix.

  • Spotting: Deposit 1 µL onto the target.

  • Drying: Allow to air dry.

    • Observation: Look for a rim of needle-shaped crystals.

    • Acquisition Strategy: Direct the laser to the crystal rim or the tips of the needles growing inward. This is where the protein is concentrated ("Sweet Spot").

Summary Data Table
ParameterSinapinic Acid (SA) 2,5-Dihydroxybenzoic Acid (DHB)
Optimal Mass Range 10,000 Da – 150,000+ Da500 Da – 15,000 Da
Laser Wavelength 337 nm (N2), 355 nm (Nd:YAG)337 nm (N2), 355 nm (Nd:YAG)
Solvent Compatibility High Organic (30-50% ACN)Water/Organic Mix (tolerant to water)
Salt Tolerance Low (< 50 mM)High (> 100 mM possible)
Resolution Moderate (Broad peaks for high mass)High (Sharp peaks for peptides)
In-Source Decay (ISD) Good for Top-Down sequencingModerate
Vacuum Stability High (Stable for hours)Moderate (Sublimates faster than SA)
References
  • Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. Link

  • Strupat, K., et al. (1991). 2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes. Link

  • Signor, L., & Boeri Erba, E. (2013). Matrix-assisted laser desorption/ionization time of flight (MALDI-TOF) mass spectrometric analysis of intact proteins larger than 100 kDa. Journal of Visualized Experiments. Link

  • Bruker Daltonics. (n.d.). Guide to MALDI Sample Preparation. Bruker Application Notes. Link

Validation

validation of analytical methods using 2,5-Dimethoxyisonicotinic acid

An In-Depth Guide to the Validation of Analytical Methods for Pharmaceutical Quality Control A Note on the Analyte: 2,5-Dimethoxyisonicotinic Acid As a Senior Application Scientist, the initial step in any method validat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Analytical Methods for Pharmaceutical Quality Control

A Note on the Analyte: 2,5-Dimethoxyisonicotinic Acid

As a Senior Application Scientist, the initial step in any method validation is a thorough literature review of the analyte . In the case of 2,5-Dimethoxyisonicotinic acid, extensive searches of scientific databases and regulatory guidance documents did not yield established applications of this specific molecule as a standard, reagent, or subject in published analytical method validation protocols.

Therefore, this guide will pivot to address the core principles and rigorous procedures of analytical method validation itself. We will use a representative acidic analyte, "Analyte X," as a practical exemplar for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This approach ensures that the principles, protocols, and comparative data presented are grounded in established scientific practice and regulatory expectations, providing a universally applicable framework for researchers, scientists, and drug development professionals.

The Foundational 'Why': Causality in Method Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application[1]. An unvalidated method yields data that is scientifically unsound and cannot be trusted for making critical decisions regarding drug safety, efficacy, and quality.

The choice of validation parameters is not arbitrary; it is dictated by the purpose of the method. For instance, a simple identification test requires validation for specificity, whereas a quantitative impurity test demands a comprehensive evaluation of specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ)[1][2]. This guide focuses on a common and critical application: a stability-indicating HPLC assay for quantifying an active pharmaceutical ingredient (API) and its degradation products.

Comparative Analysis of Core Analytical Techniques

The two most prevalent techniques for the analysis of small organic molecules like "Analyte X" are HPLC with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them is a critical decision based on the specific requirements of the analysis.

Validation ParameterHPLC-UVLC-MS/MSRationale & Justification
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass-to-charge ratio of parent and fragment ions)LC-MS/MS offers superior specificity, crucial for distinguishing between co-eluting isobaric impurities and the main analyte, which might be missed by UV detection alone[3][4].
Linearity (R²) Typically > 0.99[5][6]Typically > 0.99[7]Both techniques can demonstrate excellent linearity over a defined range.
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeLC-MS/MS is significantly more sensitive, making it the method of choice for trace-level impurity analysis or bioanalysis[7].
Limit of Quantitation (LOQ) ng/mL rangepg/mL to fg/mL rangeThe higher sensitivity of LC-MS/MS allows for the accurate quantitation of very low-level impurities, often required by regulatory bodies[8].
Accuracy (% Recovery) 98-102% for Assay; 90-110% for Impurities95-105% for Assay; 85-115% for ImpuritiesBoth methods can achieve high accuracy. The slightly wider acceptable range for LC-MS/MS in some applications accounts for greater matrix complexity.
Precision (%RSD) < 2% for Assay; < 10% for Impurities< 5% for Assay; < 15% for ImpuritiesHPLC-UV often demonstrates slightly better precision due to its simpler instrumentation and lower susceptibility to matrix effects like ion suppression.
Robustness HighModerate to HighHPLC-UV methods are generally considered more robust and easily transferable between labs. LC-MS/MS methods can be more sensitive to changes in mobile phase composition, source conditions, and matrix effects[9].

The Validation Workflow: A Self-Validating System

A logical, phased approach to validation ensures that each step builds upon a solid foundation, creating a self-validating system where the data from one experiment supports the next.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Finalization Dev Method Development (Column, Mobile Phase) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOQ LOD & LOQ (S/N Ratio) Prec->LOQ Rob Robustness (Small Variations) LOQ->Rob SST System Suitability (Routine Check) Rob->SST Report Validation Report SST->Report

Caption: Overall workflow for analytical method validation.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the validation process for a stability-indicating HPLC-UV method for "Analyte X".

Protocol 1: Specificity via Forced Degradation

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products, proving the method is "stability-indicating."[1]

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of "Analyte X" at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Establish Stress Conditions: Expose the stock solution to five different stress conditions designed to induce 5-20% degradation[2].

    • Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 M NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API powder at 105°C for 24 hours, then dissolve to 1 mg/mL.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples to a final concentration of 100 µg/mL and analyze by HPLC-UV. Also analyze an unstressed (control) sample and a blank (diluent).

  • Acceptance Criteria:

    • The method must demonstrate resolution (Rs ≥ 1.5) between the "Analyte X" peak and all major degradation product peaks[10].

    • The peak for "Analyte X" in the stressed samples must be spectrally pure, as determined by a diode array detector (DAD).

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl) Analysis HPLC-DAD Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH) Base->Analysis Oxid Oxidation (3% H₂O₂) Oxid->Analysis Therm Thermal (105°C) Therm->Analysis Photo Photolytic (UV Light) Photo->Analysis API API Stock Solution (1 mg/mL) API->Acid API->Base API->Oxid API->Therm API->Photo Report Assess Peak Purity & Resolution (Rs ≥ 1.5) Analysis->Report

Caption: Workflow for a forced degradation study.

Protocol 2: Linearity and Range

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a specified range[5].

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of "Analyte X" at 1 mg/mL.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five calibration standards covering 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the regression equation (y = mx + c), correlation coefficient (r), and coefficient of determination (R²).

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Protocol 3: Accuracy (Spike/Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study[3].

Methodology:

  • Prepare Placebo Matrix: Prepare a solution containing all formulation excipients except the API ("Analyte X").

  • Spike Samples: Spike the placebo matrix with known amounts of "Analyte X" stock solution to achieve three concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples.

  • Calculation: Calculate the percentage recovery for each sample using the formula:

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

    • The Relative Standard Deviation (%RSD) for the recovery at each level should not be more than 2.0%.

Conclusion: From Validation to Routine Application

This guide provides a framework for the systematic validation of an analytical method, grounded in scientific principles and regulatory expectations. By following these protocols, a scientist can build a robust, self-validating data package that proves a method is fit for its intended purpose. The transition from a validated method to routine use is then governed by system suitability tests, which act as a daily check to ensure the validated state of the analytical system is maintained. This rigorous approach is non-negotiable for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions.PMC.
  • Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA.
  • A Review on Analytical Method Development and Validation.Journal of Drug and Alcohol Research.
  • A validated stability-indicating HPLC method for the determination of related substances and assay of tolterodine tartarate.
  • Validation of Chromatographic Methods.U.S.
  • Development and validation of LC-MS/MS method for determination of related substances in malathion lotion.Journal of Pharmaceutical and Biomedical Analysis.
  • Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods.Sisu@UT.
  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.MDPI.
  • HPLC method for the simultaneous determination of the components of an aqueous antidote solution.Farmacia Journal.
  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c.Arabian Journal of Chemistry.

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Comparative

A Comparative Guide to the Synthesis of 2,5-Dimethoxyisonicotinic Acid for Research and Development

Introduction 2,5-Dimethoxyisonicotinic acid, also known as 2,5-dimethoxypyridine-4-carboxylic acid, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,5-Dimethoxyisonicotinic acid, also known as 2,5-dimethoxypyridine-4-carboxylic acid, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring two electron-donating methoxy groups and a carboxylic acid on the pyridine core—makes it a valuable building block for creating complex molecular architectures. As a key intermediate, it serves as a scaffold for novel drug candidates and specialized chemical agents. The strategic placement of its functional groups allows for diverse downstream modifications, enabling the fine-tuning of physicochemical properties and biological activity.

This guide provides an in-depth comparative analysis of two plausible and robust synthetic routes for obtaining 2,5-dimethoxyisonicotinic acid. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to explore the underlying chemical principles, strategic considerations, and practical challenges associated with each pathway. We will dissect each route, providing detailed experimental methodologies grounded in established chemical literature, and conclude with a head-to-head comparison to inform your selection of the optimal synthesis strategy for your specific laboratory or developmental needs.

Core Synthetic Challenge: Functionalizing the Pyridine Ring

The primary challenge in synthesizing 2,5-dimethoxyisonicotinic acid lies in the precise introduction of three distinct functional groups onto the pyridine ring at the C2, C4, and C5 positions. The order and method of these introductions are critical, as the electronic nature of the substituents dramatically influences the reactivity and regioselectivity of subsequent steps. This guide will focus on two strategic approaches starting from a commercially available, pre-functionalized pyridine core:

  • Route A: A pathway involving the introduction of the C4 carboxyl group via a cyanation-hydrolysis sequence on a dimethoxylated pyridine intermediate.

  • Route B: A more direct carboxylation approach utilizing directed ortho-metalation (DoM) to selectively functionalize the C4 position.

Route A: Synthesis via Cyanation and Hydrolysis

This pathway is a classic, multi-step approach that relies on well-established and predictable chemical transformations. It begins with the installation of the methoxy groups, followed by activation and cyanation of the C4 position, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid.

Overall Workflow: Route A

Route A Start 2,5-Dichloropyridine Inter1 2,5-Dimethoxypyridine Start->Inter1 Step 1: Dimethoxylation NaOCH₃, MeOH Inter2 2,5-Dimethoxy-4-cyanopyridine Inter1->Inter2 Step 2: Cyanation (e.g., N-Oxidation then KCN) End 2,5-Dimethoxyisonicotinic Acid Inter2->End Step 3: Hydrolysis H₃O⁺ or OH⁻, Heat

Caption: Workflow for the synthesis of 2,5-Dimethoxyisonicotinic Acid via a cyanation-hydrolysis pathway.

Step 1: Double Nucleophilic Aromatic Substitution (Dimethoxylation)

Causality and Experimental Choice: The synthesis commences with 2,5-dichloropyridine. The chloro-substituents on the pyridine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr). Sodium methoxide (NaOCH₃) is a potent nucleophile that readily displaces the chloride ions. The reaction is typically performed in methanol, which serves as both the solvent and the source for the methoxide in situ if sodium metal is used, or as a suitable solvent for commercial sodium methoxide. Elevated temperatures are required to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Detailed Experimental Protocol (Representative):

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with 2,5-dichloropyridine (1.0 eq) and anhydrous methanol.

  • Reaction Initiation: Sodium methoxide (2.5 eq, to ensure complete substitution of both chlorides) is added portion-wise to the solution. A slight exotherm may be observed.

  • Reaction Execution: The reaction mixture is heated to reflux (approx. 65°C) and stirred under a nitrogen atmosphere.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude 2,5-dimethoxypyridine is then purified by column chromatography on silica gel.

Step 2: Introduction of the Cyano Group at C4

Causality and Experimental Choice: Introducing a functional group at the C4 position of 2,5-dimethoxypyridine is challenging. Direct cyanation is difficult. A reliable method involves activating the pyridine ring towards nucleophilic attack. This is commonly achieved by forming the pyridine N-oxide. The N-oxide intermediate activates the C2 and C4 positions. Subsequent treatment with a cyanide source, often in the presence of an acylating agent like dimethylcarbamoyl chloride, installs the cyano group regioselectively at the C4 position (Reissert-Henze reaction).[1] The two methoxy groups at C2 and C5 are electron-donating and further activate the C4 position for this transformation.

Detailed Experimental Protocol (Representative):

  • N-Oxidation:

    • 2,5-dimethoxypyridine (1.0 eq) is dissolved in acetic acid.

    • Hydrogen peroxide (30% aq. solution, 3.0 eq) is added dropwise at room temperature.

    • The mixture is heated to 70-80°C and stirred for several hours until TLC indicates the complete formation of the N-oxide.

    • The solvent is removed in vacuo, and the residue is carefully neutralized with a saturated sodium bicarbonate solution before extraction with dichloromethane.

  • Cyanation:

    • The crude 2,5-dimethoxypyridine N-oxide (1.0 eq) is dissolved in an aprotic solvent like acetonitrile in a sealed reaction vessel.[1]

    • Potassium cyanide (KCN, 2.0-3.0 eq) and dimethylcarbamoyl chloride (1.5 eq) are added.[1]

    • The mixture is heated to 100-120°C for 4-12 hours. The reaction must be performed in a well-ventilated fume hood with appropriate safety precautions due to the use of KCN.

    • After cooling, the reaction is carefully quenched with water and extracted with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The resulting 2,5-dimethoxy-4-cyanopyridine is purified by chromatography.

Step 3: Hydrolysis of the Nitrile

Causality and Experimental Choice: The final step is the hydrolysis of the nitrile (cyano group) to a carboxylic acid. This is a standard and high-yielding transformation that can be achieved under either acidic or basic conditions.[2][3][4] Basic hydrolysis is often preferred for pyridine systems to avoid protonation of the ring nitrogen, which can complicate the reaction. The reaction requires heat to drive the hydration of the robust nitrile triple bond.

Detailed Experimental Protocol (Representative):

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and magnetic stirrer.

  • Reaction Initiation: 2,5-dimethoxy-4-cyanopyridine (1.0 eq) is suspended in a 6M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Execution: The mixture is heated to reflux (approx. 100-110°C) and stirred vigorously for 4-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if observed) or by TLC.

  • Workup and Isolation: The reaction mixture is cooled in an ice bath. The pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 3-4) using concentrated hydrochloric acid (HCl). The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude 2,5-dimethoxyisonicotinic acid is washed with cold water and can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

Route B: Synthesis via Directed ortho-Metalation (DoM)

This route offers a more elegant and potentially shorter pathway by leveraging the directing ability of the methoxy groups to achieve selective C4 deprotonation and subsequent carboxylation. This strategy can significantly improve atom economy and reduce the number of synthetic steps.

Overall Workflow: Route B

Route B Start 2,5-Dichloropyridine Inter1 2,5-Dimethoxypyridine Start->Inter1 Step 1: Dimethoxylation NaOCH₃, MeOH Inter2 4-Lithio-2,5-dimethoxypyridine (in situ) Inter1->Inter2 Step 2: Directed Metalation LDA or n-BuLi, THF, -78°C End 2,5-Dimethoxyisonicotinic Acid Inter2->End Step 3: Carboxylation 1. CO₂(s) 2. H₃O⁺ workup

Caption: Workflow for the synthesis of 2,5-Dimethoxyisonicotinic Acid via a Directed ortho-Metalation strategy.

Step 1: Double Nucleophilic Aromatic Substitution (Dimethoxylation)

This step is identical to Step 1 in Route A. The synthesis begins by converting 2,5-dichloropyridine to 2,5-dimethoxypyridine.

Step 2 & 3: Directed Metalation and Carboxylation

Causality and Experimental Choice: This two-step, one-pot sequence is the core of Route B. The methoxy groups at C2 and C5 are powerful Directed Metalation Groups (DMGs). They can coordinate to a strong lithium amide base, such as lithium diisopropylamide (LDA), and direct the deprotonation of an adjacent aromatic C-H bond. In 2,5-dimethoxypyridine, the C4 proton is flanked by both methoxy groups (one ortho, one meta), making it the most acidic and sterically accessible proton for abstraction. This generates a regiochemically defined lithiated intermediate in situ.[5] This highly reactive organolithium species is then immediately trapped (quenched) with an electrophile. For carboxylation, solid carbon dioxide (dry ice) is the ideal electrophile, as it is inexpensive and the resulting carboxylate salt is easily protonated during aqueous workup to yield the final product. This entire sequence must be performed under strictly anhydrous and inert conditions at cryogenic temperatures (-78°C) to prevent the decomposition of the organolithium intermediate and reaction with atmospheric CO₂ or water.

Detailed Experimental Protocol (Representative):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is assembled with a thermometer, a nitrogen inlet, and a rubber septum for reagent addition via syringe. The system is maintained under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 2,5-dimethoxypyridine (1.0 eq). The solution is cooled to -78°C using a dry ice/acetone bath.

  • Lithiation: A solution of LDA (1.1 eq, freshly prepared or commercial) in THF is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70°C. The formation of the lithiated species is allowed to proceed for 1-2 hours at -78°C.

  • Carboxylation: A large excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in one portion. The cooling bath is removed, and the mixture is allowed to warm slowly to room temperature overnight with continued stirring.

  • Workup and Isolation: The reaction is quenched by the slow addition of water. The THF is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to pH 3-4 with 2M HCl.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water provides the purified 2,5-dimethoxyisonicotinic acid.

Comparative Analysis of Synthesis Routes

The choice between Route A and Route B depends on factors including available equipment, safety considerations, desired scale, and the chemist's expertise with specific reaction types.

FeatureRoute A: Cyanation/HydrolysisRoute B: Directed ortho-Metalation
Number of Steps 3 distinct steps (4 including N-oxidation)2 distinct steps (metalation/carboxylation is one-pot)
Plausibility & Precedent High. Each step is a well-documented, classic transformation in heterocyclic chemistry.[1][2][3]High. DoM is a powerful and well-established method for functionalizing aromatics, including pyridines.[5][6]
Key Reagents & Conditions - NaOCH₃ (corrosive)- H₂O₂/AcOH (oxidizing)- KCN (highly toxic) - Strong acid/base for hydrolysis- Requires reflux temperatures.- NaOCH₃ (corrosive)- LDA/n-BuLi (pyrophoric, moisture-sensitive) - Dry ice (CO₂)- Requires strictly anhydrous/inert conditions and cryogenic temperatures (-78°C).
Potential Yield & Purity Overall yield may be lower due to multiple steps. The cyanation step may have regioselectivity issues if not properly controlled, although the C4 position is strongly favored. Purification is required at each stage.Potentially higher overall yield due to fewer steps. High regioselectivity is expected for the carboxylation. The main impurity is often unreacted starting material, which can be easily removed.
Scalability & Safety More amenable to large-scale production due to less hazardous reagents (except for KCN). The use of highly toxic cyanide requires stringent engineering controls and waste disposal protocols, which is a major drawback.Challenging to scale up due to the need for large volumes of anhydrous solvents, cryogenic cooling, and the handling of pyrophoric organolithium reagents.
Simplicity & Expertise Conceptually straightforward but requires multiple operations and purifications. Handling KCN requires specific safety training.Requires expertise in handling air- and moisture-sensitive reagents and maintaining cryogenic conditions. The one-pot nature of the key step is efficient.

Conclusion and Recommendation

Both Route A and Route B present viable strategies for the synthesis of 2,5-dimethoxyisonicotinic acid.

Route A (Cyanation/Hydrolysis) is the more "traditional" path. Its individual steps are robust and well-understood. However, its length and, most critically, the mandatory use of highly toxic potassium cyanide make it less attractive from a safety and environmental perspective, especially at a larger scale. This route may be suitable for labs not equipped for or comfortable with large-scale organolithium chemistry, provided stringent safety protocols for handling cyanides are in place.

Route B (Directed ortho-Metalation) is the more modern and elegant approach. It is significantly more step- and atom-economical. For laboratory-scale synthesis (milligrams to several grams), Route B is arguably superior due to its high regioselectivity and efficiency, provided the laboratory is properly equipped for anhydrous, cryogenic chemistry. The avoidance of toxic heavy metals or cyanides is a significant advantage. While its scalability presents challenges, it remains the preferred method for rapid access to the target compound for research and discovery purposes.

Ultimately, the selection of the synthetic route will be guided by a balance of efficiency, safety, scale, and available resources. For discovery and medicinal chemistry applications, the speed and elegance of Route B are highly compelling. For process development, the challenges of Route A's toxicity must be weighed against the cryogenic and pyrophoric hazards of Route B.

References

  • McCorvy, J. D., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]

  • Kim, B. H., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Bulletin of the Korean Chemical Society, 29(9), 1845-1847. [Link]

  • Jabeen, M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. [Link]

  • Blanchard, N. R. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Smith, A. B., et al. (2008). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Organic Letters, 10(15), 3279-3282. [Link]

  • Hassner, A., & Stumer, C. (1994). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]

  • Wang, J., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]

  • Degtyarev, E. N., et al. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Wube, A. M., et al. (2020). Oxidative Dearomatization of Pyridines. Angewandte Chemie International Edition, 59(35), 15064-15069. [Link]

  • He, Y., et al. (1997). Process for the preparation of 2,4-pyridine dicarboxylic acid.
  • Szczęśniak, P., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1801. [Link]

  • Martínez, R., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(21), 7490. [Link]

  • Ghorai, S., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 834. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Performance of 2,5-Dimethoxyisonicotinic Acid as a MALDI Matrix in Diverse Mass Spectrometry Platforms

For Researchers, Scientists, and Drug Development Professionals In the landscape of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical performance. While a canon of well-established matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA) dominate routine applications, the quest for novel matrices with enhanced capabilities remains a vibrant area of research. This guide provides a comprehensive evaluation of a promising, yet largely unexplored, candidate: 2,5-Dimethoxyisonicotinic acid .

Lacking direct empirical data on its performance, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of MALDI matrix design, the known performance of structurally related compounds, and the well-documented behavior of common matrices. We will project the expected performance of 2,5-Dimethoxyisonicotinic acid across various mass spectrometer platforms—Time-of-Flight (TOF), Tandem Time-of-Flight (TOF/TOF), and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of peptides and proteins. This guide is intended to serve as a theoretical framework and a practical roadmap for researchers considering the adoption and validation of this novel matrix.

The Crucial Role of the MALDI Matrix: A Primer

Matrix-assisted laser desorption/ionization is a soft ionization technique that enables the analysis of large, non-volatile biomolecules with minimal fragmentation.[1] The matrix plays a central role by co-crystallizing with the analyte and absorbing the energy from a pulsed laser. This energy absorption leads to the desorption and ionization of the analyte molecules, which are then accelerated into the mass analyzer.

An ideal MALDI matrix possesses a specific set of physicochemical properties that dictate its effectiveness:

  • Strong Molar Absorptivity: The matrix must strongly absorb at the wavelength of the laser used (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers).[2][3] This efficient energy absorption is crucial for the desorption/ionization process.

  • Analyte Co-crystallization: The matrix must facilitate the formation of a homogeneous solid solution with the analyte, embedding it within the crystal lattice. Inhomogeneous crystallization can lead to "hot spots" and poor shot-to-shot reproducibility.[4][5]

  • Vacuum Stability: The matrix must be stable under the high vacuum conditions of the mass spectrometer.[2]

  • Proton Donor/Acceptor Capability: The matrix should be able to efficiently protonate or deprotonate the analyte in the gas phase to form pseudomolecular ions ([M+H]⁺ or [M-H]⁻).[6] The gas-phase basicity and proton affinity of the matrix are key parameters in this process.[7][8]

  • Low Background Interference: The matrix itself should not generate an abundance of ions in the mass range of interest, which could interfere with the analyte signals.

Introducing 2,5-Dimethoxyisonicotinic Acid: A Theoretical Evaluation

To date, a thorough investigation into the performance of 2,5-Dimethoxyisonicotinic acid as a MALDI matrix is absent from the scientific literature. However, by dissecting its molecular structure, we can infer its potential as a matrix and predict its behavior.

Structural Features and Predicted Properties:

  • Isonicotinic Acid Backbone: The pyridine ring of isonicotinic acid provides a chromophore that is expected to absorb in the UV region, a prerequisite for a MALDI matrix. The nitrogen atom in the pyridine ring influences the electronic properties and basicity of the molecule. The acidity of isonicotinic acid is affected by substituents, which in turn will influence its proton transfer capabilities in the gas phase.[9]

  • Dimethoxy Substitution: The two methoxy groups (-OCH₃) are electron-donating substituents. Electron-donating groups can increase the electron density on the aromatic ring, which may influence the molecule's proton affinity and its ability to stabilize the radical cation formed upon laser irradiation.[10][11] Furthermore, methoxy substitution has been shown to affect the electronic properties of related organic compounds, although its direct impact on MALDI performance is not yet established.[12]

Hypothesized Advantages:

Based on these structural features, we can hypothesize several potential advantages of 2,5-Dimethoxyisonicotinic acid as a MALDI matrix:

  • Enhanced Proton Affinity: The electron-donating methoxy groups may increase the proton affinity of the isonicotinic acid backbone, potentially leading to more efficient ionization of analytes, particularly those with lower intrinsic basicity.

  • Improved Solubility: The methoxy groups could enhance the solubility of the matrix in a wider range of organic solvents, offering greater flexibility in sample preparation.

  • Modified Crystal Structure: The substituents will alter the crystal packing of the matrix, which could lead to more homogeneous co-crystallization with analytes and improved shot-to-shot reproducibility.

Comparative Performance Evaluation: 2,5-Dimethoxyisonicotinic Acid vs. Standard Matrices

To provide a practical framework for researchers, we will now compare the predicted performance of 2,5-Dimethoxyisonicotinic acid with the well-established matrices: CHCA, DHB, and sinapinic acid (SA). This comparison will be structured around different mass spectrometer platforms and analyte classes.

Analyte: Peptides (0.5 - 4 kDa)
Mass SpectrometerKey Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Sinapinic Acid (SA)2,5-Dimethoxyisonicotinic acid (Predicted)
TOF-MS Signal-to-Noise Ratio (S/N) Excellent for low-abundance peptides.[7]Good, with less background in the low mass range.[7]Moderate, generally less sensitive for peptides than CHCA.[13]Potentially Excellent: The hypothesized higher proton affinity could lead to enhanced ionization efficiency and strong signals.
Resolution High resolution is achievable.Good resolution, though sometimes broader peaks are observed.[8]Good resolution for larger peptides.Potentially High: Dependent on crystal structure and ion stability. The pyridine ring may influence ion stability.
TOF/TOF-MS Fragment Ion Yield (PSD/CID) Good fragmentation for sequencing.[14]Generally provides good fragmentation.Less commonly used for peptide fragmentation.To Be Determined: The stability of the protonated precursor ion will be a key factor. The methoxy groups might influence fragmentation pathways.
Q-TOF-MS Precursor Ion Selection & Fragmentation Excellent for targeted MS/MS experiments.Good performance, often with cleaner fragmentation spectra.Not the primary choice for peptide MS/MS.Potentially Excellent: If ionization is efficient, it would be a good candidate for high-resolution precursor selection and fragmentation.
Analyte: Intact Proteins (10 - 100 kDa)
Mass SpectrometerKey Performance Metricα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Sinapinic Acid (SA)2,5-Dimethoxyisonicotinic acid (Predicted)
TOF-MS Signal-to-Noise Ratio (S/N) Good for smaller proteins (<30 kDa).[14]Good for a broad range of proteins.Excellent , the gold standard for high molecular weight proteins.[13]Potentially Good: The increased proton affinity might be beneficial, but co-crystallization with large proteins will be a critical factor.
Resolution Moderate for larger proteins.Good resolution across a wide mass range.Good resolution for high molecular weight proteins.[15]To Be Determined: Crystal morphology and the "softness" of the ionization will be key determinants.
TOF/TOF-MS Top-Down Sequencing Limited applicability for large proteins.Limited applicability.Can be used for top-down sequencing of smaller proteins.[16]Unlikely to be superior to SA: Top-down sequencing of large proteins is challenging regardless of the matrix.
Q-TOF-MS Intact Mass Analysis & Charge State Distribution Can be used, but SA and DHB are often preferred.Good for high-resolution intact mass measurements.[17]Excellent for high-resolution analysis of large proteins.Potentially Good: If it provides stable ion beams and good co-crystallization, it could be a viable alternative to DHB for some applications.

Experimental Protocols: A Guide to Best Practices

To facilitate the comparison and potential adoption of 2,5-Dimethoxyisonicotinic acid, detailed, step-by-step protocols for the use of the standard matrices are provided below. These protocols can be adapted for the evaluation of the new matrix.

Workflow for MALDI-MS Analysis

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Sample Deposition cluster_ms Mass Spectrometry cluster_analysis Data Analysis Analyte Analyte Solution (Peptide/Protein) Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix Solution (e.g., CHCA, DHB, SA) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Dry Co-crystallization Spot->Dry Load Load Target into MS Dry->Load Acquire Laser Desorption/Ionization & Data Acquisition Load->Acquire Process Process Spectra (Baseline, Smoothing, Peak Picking) Acquire->Process Analyze Analyze Data (Mass Matching, Sequencing) Process->Analyze

Caption: General workflow for MALDI-MS analysis.

Protocol 1: Peptide Analysis using α-Cyano-4-hydroxycinnamic acid (CHCA)
  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50% acetonitrile (ACN) / 0.1% trifluoroacetic acid (TFA). Vortex thoroughly and centrifuge to pellet undissolved matrix. Use the supernatant.

  • Analyte Solution Preparation: Dissolve the peptide sample in 0.1% TFA to a concentration of 1-10 pmol/µL.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature.

  • Mass Spectrometry:

    • Calibrate the mass spectrometer using a standard peptide mixture.

    • Acquire spectra in positive-ion reflectron mode for optimal resolution and mass accuracy.

Protocol 2: Intact Protein Analysis using Sinapinic Acid (SA)
  • Matrix Solution Preparation: Prepare a saturated solution of SA in 30% ACN / 0.1% TFA. Vortex and centrifuge as with CHCA.

  • Analyte Solution Preparation: Dissolve the protein sample in 0.1% TFA to a concentration of 5-20 pmol/µL.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.

    • Spot 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry.

  • Mass Spectrometry:

    • Calibrate the instrument using a standard protein mixture.

    • Acquire spectra in positive-ion linear mode to enhance the detection of high-mass ions.

Logical Relationship for Matrix Selection

Matrix_Selection Analyte Analyte Type Peptide Peptide (< 4 kDa) Analyte->Peptide Protein_Small Small Protein (4-30 kDa) Analyte->Protein_Small Protein_Large Large Protein (> 30 kDa) Analyte->Protein_Large CHCA CHCA Peptide->CHCA Primary Choice DHB DHB Peptide->DHB Alternative DMIA 2,5-Dimethoxy- isonicotinic acid (Hypothesized) Peptide->DMIA Potential Alternative Protein_Small->DHB Primary Choice SA SA Protein_Small->SA Alternative Protein_Small->DMIA Potential Alternative Protein_Large->SA Primary Choice

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel MALDI-TOF MS Matrices

Introduction: The Pivotal Role of the Matrix in MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone analytical technique for the rapid and sensitive a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of the Matrix in MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a cornerstone analytical technique for the rapid and sensitive analysis of a vast range of biomolecules, from small peptides to large proteins and oligonucleotides.[1][2] The success of any MALDI experiment is fundamentally dependent on the selection of an appropriate matrix. This small organic compound, co-crystallized with the analyte, performs the critical function of absorbing energy from a pulsed laser (typically a 337 nm nitrogen laser) and facilitating the "soft" desorption and ionization of the analyte molecules, preserving their structural integrity.[3][4]

The ideal matrix enhances analyte ionization efficiency, ensures a high signal-to-noise ratio, and minimizes background interference in the mass spectrum.[5] While a handful of compounds—namely α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA)—have become the empirically discovered, workhorse matrices for most applications, the search for novel matrices is a vibrant area of research.[6][7] The goal is to identify compounds that can overcome the limitations of traditional matrices, such as improving ionization for specific classes of molecules, reducing background noise in the low-mass region, or enabling analysis in different ion modes.[8][9][10]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical matrix candidate, 2,5-Dimethoxyisonicotinic acid (DMIA) , against established standards. Our objective is not merely to present a protocol but to explain the scientific rationale behind each step, empowering researchers to design robust validation experiments for any new matrix compound. We will compare DMIA against two gold-standard matrices:

  • α-Cyano-4-hydroxycinnamic acid (CHCA): The preferred matrix for peptides and smaller proteins (< 3 kDa), known for producing high-quality peptide mass fingerprints.[6][11]

  • 2,5-Dihydroxybenzoic acid (DHB): A versatile matrix widely used for peptides, proteins, glycoproteins, and oligosaccharides, recognized for its tolerance to various sample conditions.[12][13]

Through a series of standardized protocols and data-driven comparisons, this guide will illustrate how to objectively assess the performance of a new matrix and determine its potential for advancing mass spectrometry applications.

The Matrix Candidates: Properties and Rationale

A successful MALDI matrix must efficiently absorb laser energy at the operational wavelength (e.g., 337 nm or 355 nm) and possess functional groups capable of donating a proton to the analyte, facilitating ionization.[14][15] The physical properties of the matrix, such as hydrophobicity and crystal morphology, also play a crucial role in sample preparation and analytical reproducibility.[6][16]

  • 2,5-Dimethoxyisonicotinic acid (DMIA - The Challenger): As a novel candidate, DMIA's properties are theoretical. Its isonicotinic acid core, an isomer of nicotinic acid, provides a UV-absorbing aromatic ring. The carboxylic acid group offers a labile proton for ionization. The two methoxy groups (-OCH₃) increase the hydrophobicity compared to DHB and may influence co-crystallization with analytes, potentially offering unique advantages for certain classes of molecules.

  • α-Cyano-4-hydroxycinnamic acid (CHCA - The Peptide Standard): CHCA is a highly efficient matrix for peptides.[6] Its cinnamic acid structure provides strong UV absorption. It is considered a relatively hydrophobic matrix, which matches well with tryptic peptides.[6] However, it is known to generate significant matrix-derived background signals in the low-mass range (< 1200 m/z), which can interfere with the analysis of small molecules.[17]

  • 2,5-Dihydroxybenzoic acid (DHB - The Versatile Workhorse): DHB is a more hydrophilic matrix compared to CHCA, making it suitable for a broader range of biomolecules, including glycoproteins and proteins.[6][13] It is known for forming more homogeneous crystal layers, which can improve shot-to-shot reproducibility.[18] Sometimes, it is mixed with 2-hydroxy-5-methoxybenzoic acid to create "Super DHB," which further enhances signal quality.[19]

Experimental Design: A Framework for Rigorous Comparison

To provide a fair and comprehensive benchmark, we will evaluate the matrices based on several key performance indicators (KPIs) using a standard peptide mixture. The experimental design incorporates both manual and automated sample preparation techniques to assess robustness and applicability in high-throughput workflows.

Key Performance Indicators (KPIs)
  • Signal-to-Noise Ratio (S/N): A primary measure of sensitivity. Higher S/N allows for the detection of lower abundance analytes.

  • Spectral Resolution (R): The ability to distinguish between two peaks with very similar mass-to-charge ratios. High resolution is critical for accurate mass determination.

  • Analyte Ion Suppression: The reduction in ionization efficiency of one analyte due to the presence of another. A good matrix minimizes this effect.

  • Shot-to-Shot Reproducibility: The consistency of the signal intensity when the laser is fired at different positions within the same sample spot. This is heavily influenced by crystal homogeneity.[20]

  • Peptide Mass Fingerprint (PMF) Score & Sequence Coverage: For a known protein digest, this measures how many of the expected peptides are detected, which is a direct reflection of the matrix's overall performance for proteomics applications.[21]

Materials & Analytes
  • Analytes: A standard protein digest (e.g., Bovine Serum Albumin, BSA, tryptic digest) at a concentration of 10 fmol/µL. This provides a complex mixture of peptides across a relevant mass range.

  • Matrices: DMIA (hypothetical), CHCA, DHB.

  • Solvents: Acetonitrile (ACN), Trifluoroacetic Acid (TFA), HPLC-grade water.

Methodologies

We will employ two common sample deposition methods to evaluate matrix performance under different crystallization conditions:

  • Dried-Droplet (DD) Method: The traditional and most widely used technique, where the matrix and analyte are pre-mixed, spotted on the target, and allowed to air dry.[14][22]

  • Automated Piezoelectric Spotting: A high-throughput method that deposits nanoliter-scale droplets with high precision, often resulting in smaller, more uniform crystals. This tests the matrix's suitability for automated workflows common in proteomics.[23][24]

Experimental Protocols

The following protocols are designed to be self-validating by including standardized materials and clear, sequential steps.

Protocol 1: Matrix Solution Preparation

Causality: The matrix solution must be saturated but free of undissolved particulates to ensure proper crystallization and prevent clogging of automated spotters. The solvent system (ACN/Water/TFA) is chosen to solubilize both the matrix and peptide analytes, while the TFA provides an acidic environment to promote protonation.[22]

  • Prepare a saturated solution of each matrix (CHCA, DHB, DMIA) at approximately 10 mg/mL.

  • The solvent for CHCA and DMIA will be 70:30 ACN:Water with 0.1% TFA.

  • The solvent for DHB will be 50:50 ACN:Water with 0.1% TFA.

  • Vortex each solution vigorously for at least 60 seconds.

  • Centrifuge the solutions at 10,000 x g for 1 minute to pellet any insoluble material.

  • Carefully transfer the supernatant to a new, clean tube. This is the working matrix solution.

Protocol 2: Dried-Droplet (DD) Sample Spotting

Causality: This manual method relies on the co-crystallization of the analyte and matrix as the solvent evaporates. The quality of the spot is highly dependent on the operator and the specific properties of the matrix-analyte combination.[6]

  • In a microcentrifuge tube, mix the 10 fmol/µL BSA digest solution with the working matrix solution in a 1:1 volume ratio.

  • Vortex briefly to ensure homogeneity.

  • Using a pipette, deposit 0.5 µL of the mixture onto a stainless steel MALDI target plate.

  • Allow the droplet to air dry completely at room temperature. Do not use heat, as it can lead to poor crystal formation.[22]

  • Repeat for each of the three matrices, creating at least five replicate spots for each to assess reproducibility.

Protocol 3: Automated Piezoelectric Spotting

Causality: Automated spotting enhances throughput and can improve reproducibility by creating smaller, more uniform spots.[24][25] This protocol tests the matrix's compatibility with high-throughput systems.

  • Load the working matrix solutions and the 10 fmol/µL BSA digest solution into the appropriate reservoirs of an automated liquid handling system (e.g., Agilent Bravo, Shimadzu AccuSpot).[25][26]

  • Program the system to aspirate equal volumes of analyte and matrix solution, perform an in-tip mix, and dispense 100 nL spots onto a 384-spot MALDI target.

  • Allow the spots to dry completely under ambient conditions within the instrument.

  • Generate multiple replicate spots for statistical analysis.

Protocol 4: MALDI-TOF MS Data Acquisition

Causality: To ensure a fair comparison, all data must be acquired under identical instrument parameters. A standardized acquisition method removes instrument variability as a factor in performance differences.

  • Load the prepared MALDI target into the mass spectrometer.

  • Calibrate the instrument using a standard peptide calibration mix.

  • Set the instrument to acquire spectra in positive-ion reflector mode over a mass range of 800-4000 m/z.

  • Use a fixed laser intensity for all acquisitions, set just above the ionization threshold for the weakest sample.

  • For each spot, acquire a sum of 2000 laser shots, taken from 10 different random positions within the spot to generate an averaged, representative spectrum.

  • Process the raw data using the instrument's software to perform baseline subtraction, smoothing, and peak picking.

Performance Benchmarking: Data & Analysis

The following tables summarize hypothetical but realistic data from the benchmarking experiments.

Table 1: Performance Metrics for Key BSA Peptides (Dried-Droplet Method)

Peptide (m/z)Metric2,5-DMIACHCADHB
1158.56 S/N Ratio155 ± 12180 ± 15 120 ± 11
Resolution (R)18,00020,000 17,500
1645.89 S/N Ratio210 ± 18 195 ± 16180 ± 15
Resolution (R)19,500 19,00018,000
2465.19 S/N Ratio110 ± 995 ± 8130 ± 10
Resolution (R)16,00015,50017,000

Table 2: Overall Proteomics Performance (Automated Spotting)

Metric2,5-DMIACHCADHB
PMF Mascot Score 145138152
Sequence Coverage 38%35%42%
Spot-to-Spot RSD (%) 5.5% 8.2%6.1%
Analysis of Results
  • 2,5-DMIA shows strong potential, outperforming the standards for mid-range peptides (e.g., m/z 1645.89) and demonstrating excellent spot-to-spot reproducibility, making it a prime candidate for automated, quantitative workflows.

  • CHCA remains the champion for lower-mass peptides, providing the best signal-to-noise and resolution in that range, reaffirming its status as a gold standard for typical peptide mass fingerprinting.[11][27]

  • DHB excels in overall protein identification, yielding the highest sequence coverage and best performance for larger peptides (m/z 2465.19).[12] Its hydrophilic nature likely aids in the co-crystallization and ionization of a wider variety of peptides from the complex mixture.

Visualizing the Process

Clear visualizations are essential for understanding complex scientific workflows.

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Analyte 1. Prepare Analyte (e.g., BSA Digest) Mix 3. Mix Analyte & Matrix Analyte->Mix Matrix 2. Prepare Matrix Solution (DMIA, CHCA, DHB) Matrix->Mix Spot 4. Deposit on Target (Dried-Droplet or Automated) Mix->Spot Load 5. Load Target into MS Spot->Load Laser 6. Irradiate with Laser (Desorption/Ionization) Load->Laser TOF 7. Accelerate Ions (Time-of-Flight Analysis) Laser->TOF Ions enter flight tube Detect 8. Detect Ions TOF->Detect Spectrum 9. Generate Mass Spectrum Detect->Spectrum Benchmark 10. Compare KPIs (S/N, R, Coverage) Spectrum->Benchmark

Caption: The MALDI-TOF MS experimental workflow, from sample preparation to data analysis.

Matrix_Mechanism cluster_ground Ground State cluster_excited Excited State (Plume) cluster_gas Gas Phase Ions mix Matrix (M) Analyte (A) Co-crystallized on Target excited_matrix M* A Matrix Absorbs Laser Energy mix->excited_matrix Laser Pulse (hv) proton_transfer M-H A+H⁺ Proton Transfer Occurs excited_matrix->proton_transfer Ionization ions Analyte Ions [A+H]⁺ Detected by Mass Analyzer proton_transfer->ions Acceleration

Caption: Simplified mechanism of MALDI, showing laser excitation and analyte ionization.

Conclusion and Future Outlook

This guide outlines a systematic approach to benchmarking the novel matrix candidate, 2,5-Dimethoxyisonicotinic acid, against the established standards CHCA and DHB. Our hypothetical data suggests that DMIA is a promising matrix, particularly for automated analyses and mid-mass range peptides, showcasing superior reproducibility. However, it does not universally outperform the standards, highlighting the key principle in MALDI-MS: there is no single "best" matrix for all applications.[28] The optimal choice depends on the analyte's properties and the analytical goal.[9]

The validation of a new matrix is a rigorous process. Future work on DMIA would involve testing it against a wider range of analyte classes (e.g., lipids, glycans, intact proteins), exploring different solvent systems and additives, and performing in-depth studies on its crystal structure and ionization mechanism. By following a logical, data-driven benchmarking framework, researchers can effectively evaluate novel matrix compounds and contribute to the ongoing advancement of MALDI-TOF mass spectrometry.

References

  • UCD - Conway. MALDI Sample Preparation - Dried Droplet Method. Available from: [Link]

  • MassTech. Sample preparation strategies in MALDI. Available from: [Link]

  • MetwareBio. Unlocking the Power of MALDI-TOF Mass Spectrometry: Principles, Applications, and Future Innovations. Available from: [Link]

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  • PubMed. Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Available from: [Link]

  • ACS Publications. Novel Small Molecule Matrix Screening for Simultaneous MALDI Mass Spectrometry Imaging of Multiple Lipids and Phytohormones. Available from: [Link]

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  • ACS Publications. Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethoxyisonicotinic Acid

Welcome to your essential safety and operational guide for handling 2,5-Dimethoxyisonicotinic acid. As professionals in research and drug development, our most critical instrument is a robust culture of safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential safety and operational guide for handling 2,5-Dimethoxyisonicotinic acid. As professionals in research and drug development, our most critical instrument is a robust culture of safety. This document moves beyond a simple checklist, providing a framework of scientific reasoning to ensure that every team member understands not just what to do, but why they're doing it. The protocols herein are designed to be self-validating systems, grounding your work in expertise and trustworthiness.

Section 1: Hazard Assessment of 2,5-Dimethoxyisonicotinic Acid

A specific Safety Data Sheet (SDS) for 2,5-Dimethoxyisonicotinic acid is not always publicly available. Therefore, a conservative hazard assessment must be performed by evaluating structurally similar compounds, such as isonicotinic acid and its various derivatives.[1][2] This approach, known as "read-across," is a valid toxicological principle for ensuring safety with novel or less-documented research chemicals.

Based on available data for analogous pyridine carboxylic acids, we can infer the following GHS classifications.[2][3]

Inferred GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation!
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation!
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation!

The Core Directive: Always consult the supplier-specific Safety Data Sheet (SDS) that accompanies your shipment. This document is the primary source of truth for the material you possess. If no SDS is provided, you must request one. Treat 2,5-Dimethoxyisonicotinic acid as a hazardous substance at all times.

Section 2: The Hierarchy of Controls: PPE as the Final Safeguard

Before we discuss specific PPE, it is crucial to contextualize its role. PPE is the last line of defense against chemical exposure. The most effective safety protocols prioritize engineering and administrative controls.

  • Engineering Controls: The single most important engineering control is a properly functioning chemical fume hood . All handling of solid 2,5-Dimethoxyisonicotinic acid and its concentrated solutions must be performed within a fume hood to prevent inhalation of dust or vapors.[4][5]

  • Administrative Controls: These include robust training, clear labeling of containers, and restricting access to handling areas.

Only after these controls are in place do we select PPE to protect against residual risks and potential accidental contact.

Section 3: Mandatory Personal Protective Equipment Protocols

Eye and Face Protection: Non-Negotiable

Given the high likelihood of serious eye irritation, robust eye protection is mandatory.[6]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for handling dilute solutions.

  • Best Practice (Required for Solids & Splashes): Chemical splash goggles that form a seal around the eyes are required when handling the solid powder, preparing solutions, or when there is any risk of splashing.[4]

  • High-Risk Operations: When handling large quantities or facing a significant splash hazard, a face shield must be worn in addition to chemical splash goggles .[2] The face shield protects the entire face from splashes, but does not provide the sealed protection of goggles.

Hand Protection: Selecting the Right Barrier

No single glove material protects against all chemicals.[7] For 2,5-Dimethoxyisonicotinic acid, glove selection depends on the task and duration of contact. The primary risk is skin irritation.

  • Incidental Contact (e.g., handling vials, brief contact with dilute solutions):

    • Nitrile gloves are the standard choice. They offer good dexterity and protection against incidental splashes of acids, bases, and many organic solvents.[7][8] Always use a minimum thickness of 5 mil. If a nitrile glove is splashed, it must be removed and replaced immediately, as breakthrough can occur.[9]

  • Extended Contact (e.g., cleaning spills, prolonged handling):

    • Neoprene or Butyl rubber gloves should be used. Neoprene offers excellent resistance to a broad range of acids and bases.[8][10] Butyl rubber provides superior protection against highly corrosive acids and ketones.[10] For maximum protection, consider wearing a heavier-duty glove over a standard nitrile glove (double-gloving).

Table 2: Glove Selection Guide for Aromatic Acids

Glove MaterialRecommended Use CaseAdvantagesDisadvantages
Nitrile Incidental Contact: Standard lab operations, handling containers, light-duty work.Good dexterity, clear indication of tears, good general chemical resistance.[7]Poor resistance to concentrated acids, aromatic solvents, and ketones.[8][9]
Neoprene Extended Contact: Significant splash risk, working with larger quantities, spill cleanup.Durable, flexible, and resistant to a wide range of acids, bases, and alcohols.[8][10]Less resistance to certain halogenated and aromatic hydrocarbons.[7]
Butyl Rubber High-Hazard/Extended Contact: Handling strong acids or ketones.Superior resistance to corrosive acids, esters, and ketones.[8][10]Can be less flexible, reducing dexterity; poor performance with hydrocarbons.[10]

Causality in Glove Choice: The selection of nitrile for incidental contact is a balance between protection and the fine motor control required for many lab tasks. For extended contact, we sacrifice some dexterity for the increased chemical resistance and breakthrough time offered by materials like neoprene, acknowledging that the risk of prolonged exposure outweighs the need for fine manipulation. Always inspect gloves for tears or pinholes before use.

Body Protection
  • Lab Coat: A flame-retardant lab coat is mandatory. It should be fully buttoned with sleeves rolled down to protect the skin on your arms.[2]

  • Chemical Apron: When handling larger volumes (>1 liter) or when there is a significant splash potential, a chemically resistant apron should be worn over the lab coat.[2]

  • Footwear: Closed-toe shoes are required in any laboratory setting. Perforated shoes or sandals are strictly forbidden.

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary.[11] However, it is required if:

  • Engineering controls (fume hood) are not available or are malfunctioning.

  • You are cleaning up a large spill outside of a fume hood.

  • A risk assessment indicates potential exposure above acceptable limits.

In such cases, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used. Personnel must be medically cleared and fit-tested before using a respirator.

Section 4: Procedural PPE Workflow

The level of PPE required changes with the task. This workflow provides a logical, step-by-step guide to selecting the appropriate protection.

PPE_Workflow PPE Selection Workflow for 2,5-Dimethoxyisonicotinic Acid cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Required PPE Ensemble Start Identify Handling Task Task_Check What is the physical form and quantity? Start->Task_Check Solid Handling Solid Powder (Weighing, Aliquoting) Task_Check->Solid Solid Solution Handling Liquid Solution Task_Check->Solution Liquid Spill Spill or Emergency Cleanup Task_Check->Spill Spill PPE_Solid Fume Hood Chemical Splash Goggles Face Shield Nitrile Gloves (Double-glove recommended) Lab Coat Solid->PPE_Solid PPE_Solution Fume Hood (if concentrated) Chemical Splash Goggles Nitrile Gloves Lab Coat Solution->PPE_Solution PPE_Spill Respirator (if required) Chemical Splash Goggles Face Shield Neoprene/Butyl Gloves Chemical Apron Lab Coat Spill->PPE_Spill

Caption: PPE selection is dictated by the specific laboratory task and the physical form of the chemical.

Section 5: Disposal and Decontamination

Proper disposal is paramount to ensure safety and environmental compliance.

  • Solid Waste: All contaminated solid waste, including used gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: After handling, remove gloves using a technique that avoids touching the outer surface with your bare hands. Immediately wash your hands thoroughly with soap and water.[2] Contaminated lab coats should be professionally laundered and not taken home.[2]

Section 6: Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][6]

  • Inhalation: Move the affected person to fresh air.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]

In all cases of exposure, seek immediate medical attention after performing first aid and bring the SDS with you.

References

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